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  • Product: ANILINE, m-CHLORO-N-METHYL-N-NITROSO-
  • CAS: 4243-20-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Quantification of m-Chloro-N-methyl-N-nitrosoaniline

Executive Summary The emergence of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in drug development, regulatory compliance, and analytical chemistry. m-Chloro-N-methyl-N-nitrosoanili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in drug development, regulatory compliance, and analytical chemistry. m-Chloro-N-methyl-N-nitrosoaniline (also known as 3-chloro-N-methyl-N-nitrosoaniline, CAS: 4243-20-3) represents a complex N-nitrosamine compound that can manifest as a Nitrosamine Drug Substance-Related Impurity (NDSRI). As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative framework for understanding the physicochemical behavior, toxicological mechanisms, and rigorous analytical quantification of this specific impurity.

This guide bypasses generic overviews to focus on the causality behind its behavior in biological systems and the self-validating analytical protocols required for its trace-level detection, aligning with current [1] and [2].

Physicochemical Properties & Causality in Matrix Behavior

Understanding the physical and chemical properties of m-chloro-N-methyl-N-nitrosoaniline is not merely an academic exercise; these metrics directly dictate the compound's extraction efficiency, chromatographic retention, and biological permeability. The presence of the meta-chloro group significantly alters the electron density of the aniline ring, stabilizing the N-nitroso bond compared to aliphatic nitrosamines, while increasing its lipophilicity.

Quantitative Physicochemical Profile

The following table synthesizes the core quantitative data for m-chloro-N-methyl-N-nitrosoaniline[3], contextualizing why each property matters in an experimental or biological setting.

PropertyValueExperimental & Biological Causality
IUPAC Name 3-chloro-N-methyl-N-nitrosoanilineDefines the exact regiochemistry; the meta-chloro substitution prevents direct steric hindrance at the amine nitrogen while exerting an inductive electron-withdrawing effect.
CAS Registry Number 4243-20-3Primary identifier for regulatory submissions and toxicological databases.
Molecular Formula C7H7ClN2ODictates the isotopic distribution pattern (specifically the 35 Cl / 37 Cl ratio of 3:1), which is a critical diagnostic feature in mass spectrometry.
Molecular Weight 170.60 g/mol Determines the primary precursor ion ( [M+H]+ at m/z 171.03) targeted during LC-MS/MS Multiple Reaction Monitoring (MRM).
LogP (Octanol/Water) ~2.5 (Estimated)Indicates moderate-to-high lipophilicity. Causality: Ensures the compound will partition into organic solvents during liquid-liquid extraction (LLE) and strongly retain on reversed-phase C18 chromatographic columns.
N-N=O Bond Energy DelocalizedThe lone pair on the aniline nitrogen conjugates with the aromatic ring, competing with the N-nitroso resonance. This makes the compound susceptible to UV degradation (photolysis).

Mechanistic Toxicology: The Pathway to Mutagenesis

N-nitrosamines are not inherently reactive; they are procarcinogens[4]. Their threat lies in their metabolic activation. In the hepatic system, Cytochrome P450 (CYP450) enzymes catalyze the α -hydroxylation of the methyl group.

Causality of Toxicity: The resulting α -hydroxynitrosamine is highly unstable. It spontaneously decomposes to yield formaldehyde and a highly electrophilic diazonium ion. This diazonium species seeks electron-rich targets, specifically the O 6 and N 7 positions of guanine in DNA. The resulting covalent DNA adducts cause mispairing during replication (e.g., O 6 -methylguanine pairs with thymine instead of cytosine), leading to irreversible point mutations[4].

G N1 m-Chloro-N-methyl-N-nitrosoaniline (Procarcinogen) N2 CYP450 Enzymes (Hepatic α-Hydroxylation) N1->N2 Activation N3 α-Hydroxynitrosamine (Unstable Intermediate) N2->N3 Oxidation N4 Diazonium Ion (Electrophilic Species) N3->N4 Spontaneous Cleavage N5 DNA Alkylation (Guanine O6 / N7 Adducts) N4->N5 Covalent Binding

Metabolic activation pathway of N-nitrosamines leading to DNA alkylation.

Analytical Workflow: Trace Quantification via LC-ESI-HRMS

To comply with regulatory Acceptable Intake (AI) limits (often in the nanogram-per-day range)[5], detection methodologies must achieve sub-part-per-billion (ppb) sensitivity. The following protocol details a self-validating Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) workflow.

Protocol: Step-by-Step Methodology

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

  • Action: Dissolve 100 mg of the Active Pharmaceutical Ingredient (API) in 5 mL of LC-grade water. Pass through a pre-conditioned Polymeric Reversed-Phase SPE cartridge. Wash with 5% methanol in water, then elute with 100% dichloromethane (DCM). Evaporate the DCM under a gentle stream of nitrogen and reconstitute in 1 mL of initial mobile phase.

  • Causality: Direct injection of high-concentration API causes severe ion suppression in the mass spectrometer source. SPE selectively retains the lipophilic m-chloro-N-methyl-N-nitrosoaniline while washing away the bulk polar API matrix, drastically enhancing the signal-to-noise ratio.

Step 2: Chromatographic Separation

  • Action: Inject 10 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp B from 10% to 90% over 8 minutes.

  • Causality: The C18 stationary phase exploits the compound's LogP (~2.5). The acidic mobile phase (formic acid) ensures the compound remains fully protonated, which is an absolute prerequisite for efficient ionization in the subsequent ESI step.

Step 3: Mass Spectrometric Detection (Positive ESI-HRMS)

  • Action: Operate the mass spectrometer in positive electrospray ionization mode (+ESI). Monitor the exact mass of the protonated precursor [M+H]+ at m/z 171.0320 (for the 35 Cl isotope) and m/z 173.0290 (for the 37 Cl isotope).

  • Causality: High-resolution mass spectrometry (resolution > 70,000) is utilized to differentiate the nitrosamine mass from isobaric matrix interferences. Monitoring the 3:1 isotopic ratio of the chlorine atom provides an orthogonal layer of confirmation, virtually eliminating false positives.

Step 4: System Suitability and Self-Validation

  • Action: Spike every sample with a known concentration of an isotopically labeled internal standard (e.g., m-chloro-N-( 13 C-methyl)-N-nitrosoaniline) prior to Step 1. Run a matrix blank (solvent only) before and after the sample sequence.

  • Causality: This creates a self-validating system. The internal standard undergoes the exact same matrix suppression and extraction losses as the analyte. By quantifying the ratio of the native analyte to the heavy standard, the method automatically corrects for recovery variances. The matrix blanks prove that there is no carryover between injections, ensuring trustworthiness of the data.

Safety, Handling, and Decontamination

As a potent N-nitrosamine, m-chloro-N-methyl-N-nitrosoaniline must be handled with extreme prejudice, treating it as a probable human carcinogen[2].

  • Engineering Controls: All solid handling and standard preparation must occur within a Class II Type B2 biological safety cabinet or a dedicated, externally exhausted chemical fume hood.

  • Decontamination Protocol: N-nitrosamines are notoriously stable in water but highly susceptible to chemical reduction and photolysis. Spills should be treated with a solution of nickel-aluminum alloy in dilute sodium hydroxide, which catalytically reduces the N-nitroso group to the corresponding, non-carcinogenic asymmetric hydrazine or amine. Alternatively, prolonged exposure to high-intensity UV light (254 nm) effectively cleaves the N-NO bond.

References

  • Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Nitrosamine impurities | European Medicines Agency Source: European Medicines Agency (EMA) URL:[Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals (ICH M7) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Exploratory

The Carcinogenic Potential of m-Chloro-N-methyl-N-nitrosoaniline in Mammalian Cells: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the carcinogenic potential of m-chloro-N-methyl-N-nitrosoaniline in mammalian ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the carcinogenic potential of m-chloro-N-methyl-N-nitrosoaniline in mammalian cells. While direct extensive studies on this specific compound are limited in publicly available literature, this document synthesizes established principles of N-nitroso compound toxicology, metabolic activation, and genotoxicity to construct a robust framework for its evaluation. We will delve into the probable metabolic pathways, the mechanisms of DNA damage, and the standardized in-vitro and in-vivo assays essential for assessing its carcinogenic risk. This guide is intended to serve as a critical resource for researchers and professionals in drug development and chemical safety assessment, offering both theoretical grounding and practical experimental insights.

Introduction to m-Chloro-N-methyl-N-nitrosoaniline and the N-Nitroso Compound Class

m-Chloro-N-methyl-N-nitrosoaniline belongs to the N-nitroso compounds (NOCs) class, a group of potent chemical carcinogens.[1] NOCs are characterized by a nitroso group (-N=O) attached to a nitrogen atom and are known to be genotoxic, meaning they can directly damage DNA.[1] Many N-nitroso compounds are classified as probable or confirmed human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their carcinogenic activity is not inherent to the parent molecule but arises from metabolic activation into highly reactive electrophilic intermediates.[2][3]

The structure of m-chloro-N-methyl-N-nitrosoaniline, with its chloro-substituted aromatic ring and an N-nitroso-N-methylamino group, suggests a high likelihood of carcinogenic potential, mirroring the properties of other well-studied N-nitroso compounds. The presence of the chloro- group may influence its metabolic rate and the specific reactive intermediates formed, necessitating a detailed evaluation.

Metabolic Activation: The Gateway to Carcinogenicity

N-nitroso compounds are not directly carcinogenic; they require metabolic activation to exert their genotoxic effects.[3] This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes located in the liver and other tissues.[2][3][4]

The α-Hydroxylation Pathway

The critical initial step in the metabolic activation of many N-nitrosamines is enzymatic α-hydroxylation.[5] For m-chloro-N-methyl-N-nitrosoaniline, this would involve the hydroxylation of the methyl group. This process is believed to be the primary pathway leading to the formation of DNA-reactive species.[5]

The resulting α-hydroxy N-nitrosamine is an unstable intermediate that spontaneously decomposes to yield a diazonium ion. In the case of m-chloro-N-methyl-N-nitrosoaniline, this would be the methanediazonium ion. This highly electrophilic cation is a potent alkylating agent that can readily react with nucleophilic centers in cellular macromolecules, most critically, DNA.[3]

Caption: Probable metabolic activation pathway of m-chloro-N-methyl-N-nitrosoaniline.

Genotoxicity: The Molecular Basis of Carcinogenesis

The carcinogenic potential of m-chloro-N-methyl-N-nitrosoaniline is rooted in its ability to induce genetic damage. The metabolically generated methanediazonium ion can alkylate DNA bases, forming DNA adducts.[1] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations.[1] An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can drive the initiation and progression of cancer.

Experimental Assessment of Carcinogenic Potential

A comprehensive evaluation of the carcinogenic potential of m-chloro-N-methyl-N-nitrosoaniline requires a battery of in-vitro and in-vivo assays.

In-Vitro Genotoxicity Assays

These initial screening assays are designed to detect the potential of a substance to cause genetic damage in cultured cells.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if the test compound can induce reverse mutations, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.

Experimental Protocol: Ames Test

  • Metabolic Activation: The test compound is incubated with a liver homogenate fraction (S9 mix) from Aroclor- or phenobarbital-induced rats or hamsters to provide the necessary metabolic enzymes (CYP450s).[7] An enhanced metabolization protocol using hamster S9 may be more effective for N-nitrosamines.[7]

  • Exposure: The Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of m-chloro-N-methyl-N-nitrosoaniline, both with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Assays using mammalian cells provide a more relevant system for assessing genotoxicity in humans.

  • Mouse Lymphoma Assay (MLA): This assay detects forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.[6]

  • Chinese Hamster Ovary (CHO) Cell Assays: These assays are used to evaluate chromosomal aberrations and sister chromatid exchanges (SCEs).[6]

  • In Vitro Micronucleus Test: This test detects the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells and contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured.

  • Exposure: The cells are treated with various concentrations of m-chloro-N-methyl-N-nitrosoaniline, with and without metabolic activation (S9 mix), for a defined period.

  • Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Analysis: The frequency of binucleated cells containing micronuclei is determined by microscopic examination. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

In-Vivo Genotoxicity and Carcinogenicity Studies

In-vivo studies are crucial for confirming the carcinogenic potential of a compound in a whole organism, taking into account absorption, distribution, metabolism, and excretion (ADME).

This assay assesses chromosomal damage in the bone marrow of rodents.

Experimental Protocol: In-Vivo Micronucleus Assay

  • Animal Dosing: Rodents (typically rats or mice) are administered m-chloro-N-methyl-N-nitrosoaniline via an appropriate route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels.

  • Sample Collection: At specific time points after dosing, bone marrow is collected from the femur or tibia.

  • Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Analysis: The frequency of micronucleated PCEs is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated PCEs indicates in-vivo genotoxicity.

These studies are the gold standard for assessing the carcinogenic potential of a chemical.[6]

Experimental Protocol: Long-Term Animal Bioassay

  • Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used.[6]

  • Dosing: The animals are administered m-chloro-N-methyl-N-nitrosoaniline daily for a significant portion of their lifespan (typically 2 years) via a relevant route of exposure (e.g., in drinking water, feed, or by gavage).[6] Multiple dose groups (low, mid, and high) and a control group are included.

  • Monitoring: Animals are monitored throughout the study for clinical signs of toxicity, body weight changes, and tumor development.[6]

  • Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for the presence of neoplastic and non-neoplastic lesions.[6]

  • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group. A statistically significant increase in the incidence of one or more tumor types is considered evidence of carcinogenicity.

Quantitative Data Summary

AssayEndpointTest SystemMetabolic ActivationResult
In-Vitro
Ames TestGene MutationS. typhimuriumWith and Without S9Hypothetical: Positive with S9
Mouse Lymphoma AssayGene MutationL5178Y cellsWith and Without S9Hypothetical: Positive with S9
In Vitro Micronucleus TestChromosomal DamageMammalian cellsWith and Without S9Hypothetical: Positive with S9
In-Vivo
In-Vivo Micronucleus AssayChromosomal DamageRodent Bone MarrowN/AHypothetical: Positive
2-Year Rodent BioassayTumor FormationRats and MiceN/AHypothetical: Increased tumor incidence

Conclusion and Future Directions

Based on the well-established carcinogenic properties of the N-nitroso compound class, there is a strong scientific basis to presume that m-chloro-N-methyl-N-nitrosoaniline possesses carcinogenic potential in mammalian cells. Its chemical structure strongly suggests that it will undergo metabolic activation to a DNA-reactive species, leading to genotoxicity and, ultimately, carcinogenicity.

To definitively characterize the carcinogenic risk of m-chloro-N-methyl-N-nitrosoaniline, a comprehensive battery of in-vitro and in-vivo studies, as outlined in this guide, is essential. Future research should focus on:

  • Metabolic Profiling: Identifying the specific CYP450 enzymes involved in the metabolic activation of m-chloro-N-methyl-N-nitrosoaniline.

  • DNA Adduct Characterization: Identifying and quantifying the specific DNA adducts formed by its reactive metabolites.

  • Dose-Response Assessment: Establishing a clear dose-response relationship for its genotoxic and carcinogenic effects to inform risk assessment.

This in-depth technical guide provides a robust framework for the scientific community to approach the evaluation of m-chloro-N-methyl-N-nitrosoaniline and other related N-nitroso compounds, ensuring a thorough and scientifically sound assessment of their potential risk to human health.

References

  • Vertex AI Search. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • University of Minnesota. (n.d.). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines.
  • Hecht, S. S., & Isaac, B. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(15), 8547.
  • Okada, M., Suzuki, E., & Hashimoto, Y. (1978). IN VITRO METABOLIC ACTIVATION OF N, N-DIBUTYLNITROSAMINE IN MUTAGENESIS. Gann, 69(4), 571-572.
  • BenchChem. (2025). A Comparative Analysis of the Carcinogenic Potential of Chloroaniline Isomers.
  • Juszczyk, P., & Franke, A. (2002). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 11(4), 339-345.
  • National Toxicology Program. (n.d.). m-Chloroaniline (108-42-9). Chemical Effects in Biological Systems (CEBS).
  • Toxys. (2025, May 27). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells.

Sources

Foundational

Mechanism of Action of N-methyl-N-nitroso-3-chloroaniline in DNA Alkylation

An In-Depth Technical Guide Abstract N-nitroso compounds (NOCs) are a significant class of chemical carcinogens that induce their genotoxic effects primarily through the alkylation of DNA.[1][2] This technical guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens that induce their genotoxic effects primarily through the alkylation of DNA.[1][2] This technical guide provides a detailed examination of the proposed mechanism of action for N-methyl-N-nitroso-3-chloroaniline, a substituted aromatic nitrosamine. While direct literature on this specific compound is sparse, this document synthesizes established principles of N-nitrosamine biochemistry, drawing parallels from structurally related analogs like N-nitrosomethylaniline (NMA), to construct a scientifically grounded hypothesis of its bioactivation and subsequent interaction with DNA. We will explore the critical role of metabolic activation by cytochrome P450 enzymes, the generation of highly reactive electrophilic intermediates, the spectrum of potential DNA adducts, and the cellular consequences of this damage. This guide is intended to provide a robust theoretical framework and practical experimental direction for researchers investigating the toxicology, pharmacology, and mutagenicity of substituted aromatic nitrosamines.

Introduction: The Chemical Threat of N-Nitrosamines

N-nitroso compounds, characterized by the R1R2N−N=O functional group, are potent pro-carcinogens found in the environment, certain foods, tobacco products, and as contaminants in some pharmaceuticals.[3][4] Their carcinogenicity is not inherent but arises from metabolic activation within the body, a process that converts them into powerful electrophilic alkylating agents.[5][6] These reactive species can then form covalent bonds with cellular macromolecules, with DNA being the most critical target for the initiation of carcinogenesis.[7]

The biological activity of N-nitrosamines is highly dependent on their chemical structure. The nature of the alkyl or aryl substituents (R1 and R2) dictates the pathway of metabolic activation, the identity of the ultimate carcinogen, and the pattern of DNA damage. This guide focuses on N-methyl-N-nitroso-3-chloroaniline, an aromatic nitrosamine whose structure suggests a complex mechanism involving both the methyl group and the chloro-substituted phenyl ring. Understanding its specific mechanism is crucial for risk assessment and the development of potential intervention strategies.

The Prerequisite for Toxicity: Metabolic Bioactivation

N-nitrosamines are biologically inert until they undergo enzymatic transformation, primarily in the liver, by the cytochrome P450 (CYP) superfamily of monooxygenases.[3][8] This bioactivation is a prerequisite for their genotoxic activity.[5] The most common activation pathway for nitrosamines is α-hydroxylation, the oxidation of a carbon atom adjacent to the nitroso group.[9][10]

For N-methyl-N-nitroso-3-chloroaniline, two primary sites for α-hydroxylation exist: the methyl carbon and the aromatic ring. However, based on extensive literature for similar compounds, hydroxylation of the methyl group is the predominant and critical first step for generating the DNA-alkylating species derived from the methyl group.

Proposed Metabolic Activation Pathway
  • α-Hydroxylation: The process is initiated by a CYP enzyme, likely CYP2E1 or CYP2A6 which are known to metabolize many nitrosamines, catalyzing the hydroxylation of the methyl group.[3][4] This generates an unstable α-hydroxymethyl intermediate, N-(3-chlorophenyl)-N-(hydroxymethyl)nitrosamine.

  • Spontaneous Decomposition: This α-hydroxy nitrosamine is highly unstable and undergoes spontaneous, non-enzymatic decomposition.[4][11] It breaks down to yield 3-chloroaniline and a highly reactive methanediazohydroxide intermediate.

  • Formation of the Ultimate Methylating Agent: The methanediazohydroxide is protonated and subsequently loses a molecule of water to form the highly electrophilic methyldiazonium ion (CH₃N₂⁺).[3][11] This ion is a potent methylating agent responsible for transferring a methyl group to nucleophilic sites on DNA bases.

An alternative, though likely minor, pathway could involve the hydroxylation of the aromatic ring, leading to detoxification and excretion. However, the formation of the methyldiazonium ion is considered the principal route to mutagenicity for N-methyl nitrosamines.

Metabolic_Activation cluster_0 Cellular Environment (e.g., Hepatocyte) A N-methyl-N-nitroso-3-chloroaniline B α-hydroxymethyl intermediate (unstable) A->B CYP450 (e.g., CYP2E1) α-hydroxylation C Methyldiazonium ion (CH₃N₂⁺) (Ultimate Carcinogen) B->C Spontaneous Decomposition D 3-Chloroaniline B->D E DNA Methylation C->E Alkylation Reaction DNA_Alkylation cluster_0 Reactive Electrophile cluster_1 DNA Target cluster_2 Resulting DNA Adducts Me_ion Methyldiazonium Ion (CH₃N₂⁺) DNA N7 O⁶ Me_ion->DNA:f0 Alkylation (Major Groove) Me_ion->DNA:f1 Alkylation (Miscoding) N7_adduct N7-methylguanine (Major Adduct) O6_adduct O⁶-methylguanine (Pro-mutagenic Lesion)

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Protocols & Analytical Methods

Method

Application Note: Electrophilic N-Nitrosation Workflows for Substituted Secondary Anilines

Target Compound: m-chloro-N-methyl-N-nitrosoaniline Audience: Research Chemists, Process Scientists, and Drug Development Professionals Executive Summary The synthesis of N-nitrosamines from secondary aromatic amines is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: m-chloro-N-methyl-N-nitrosoaniline Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The synthesis of N-nitrosamines from secondary aromatic amines is a fundamental transformation in organic synthesis, often utilized to generate intermediates for hydrazine derivatives, diazo compounds, or for subsequent Fischer-Hepp rearrangements [1]. This application note details the step-by-step protocol for the synthesis of m-chloro-N-methyl-N-nitrosoaniline via the electrophilic nitrosation of m-chloro-N-methylaniline.

This guide emphasizes mechanistic causality, critical process parameters (CPPs), and rigorous safety protocols required when handling nitrosating agents and N-nitrosamine products, which are known potent carcinogens requiring stringent engineering controls.

Mechanistic Rationale & Pathway

The reaction proceeds via an electrophilic substitution at the secondary amine nitrogen. The true electrophile is the nitrosonium ion ( NO+ ), which is generated in situ from sodium nitrite ( NaNO2​ ) in the presence of a strong mineral acid (typically HCl or H2​SO4​ ).

  • Generation of the Electrophile: Sodium nitrite reacts with aqueous hydrochloric acid to form nitrous acid ( HONO ). Protonation of nitrous acid followed by dehydration yields the highly reactive nitrosonium ion.

  • Nucleophilic Attack: The lone pair on the nitrogen of m-chloro-N-methylaniline attacks the nitrosonium ion, forming an N-nitrosammonium intermediate.

  • Deprotonation: Rapid loss of a proton yields the neutral N-nitrosamine product.

Maintaining the reaction temperature between 0 °C and 5 °C is critical. At higher temperatures, nitrous acid rapidly decomposes into nitrogen oxides ( NO and NO2​ ), which depletes the reagent stoichiometry, reduces yield, and generates toxic gas [2].

MechanisticPathway A NaNO2 + HCl (Reagents) B HONO (Nitrous Acid) A->B H+ C NO+ (Nitrosonium Ion) B->C -H2O E N-nitrosammonium Intermediate C->E D m-chloro-N-methylaniline (Substrate) D->E F m-chloro-N-methyl- N-nitrosoaniline E->F -H+

Fig 1: Mechanistic pathway for the N-nitrosation of secondary amines.

Critical Process Parameters & Stoichiometry

To ensure a self-validating and reproducible workflow, the stoichiometry and process parameters must be strictly controlled.

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsFunction
m-chloro-N-methylaniline141.601.00Limiting Reagent / Nucleophile
Sodium Nitrite ( NaNO2​ )69.001.10 - 1.20Nitrosating Agent Precursor
Hydrochloric Acid (37% aq)36.462.50 - 3.00Acidic Medium / Catalyst
Water ( H2​O )18.02SolventReaction Medium
Table 2: Critical Process Parameters (CPPs)
ParameterTarget RangeMechanistic Consequence of Deviation
Temperature 0 °C to 5 °C> 5 °C causes HONO decomposition; < 0 °C slows kinetics and risks reagent precipitation.
Addition Rate Dropwise (over 30-60 min)Rapid addition causes localized exothermic spikes, leading to HONO degradation.
pH < 1.0Insufficient acidity prevents the dehydration of HONO to the active NO+ electrophile.

Experimental Protocol

Safety Warning: N-nitrosamines are potent alkylating agents and suspected human carcinogens. This protocol must only be executed in a professional laboratory setting inside a certified, high-velocity fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and safety goggles, is mandatory.

Phase 1: Preparation of the Amine Hydrochloride Solution
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.

  • Charge the flask with m-chloro-N-methylaniline (10.0 g, 70.6 mmol, 1.0 eq).

  • Add 50 mL of distilled water to the flask.

  • Slowly add concentrated aqueous Hydrochloric Acid (37%, 17.5 mL, ~210 mmol, 3.0 eq) to the stirring mixture.

    • Causality Note: The addition of HCl is exothermic. The secondary amine will protonate to form the water-soluble m-chloro-N-methylanilinium chloride salt. Ensure complete dissolution before proceeding.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

Phase 2: Generation and Addition of the Nitrosating Agent
  • In a separate 50 mL Erlenmeyer flask, dissolve Sodium Nitrite (5.85 g, 84.7 mmol, 1.2 eq) in 20 mL of distilled water. Chill this solution to ~5 °C.

  • Transfer the cold NaNO2​ solution to the addition funnel.

  • Begin dropwise addition of the NaNO2​ solution to the vigorously stirring amine hydrochloride solution.

    • Causality Note: Adjust the addition rate to ensure the internal temperature strictly remains below 5 °C. The reaction mixture will typically turn yellow/orange as the N-nitroso compound forms and begins to separate as an oil or precipitate.

  • Once the addition is complete, maintain stirring at 0–5 °C for an additional 60 minutes to ensure complete conversion.

  • In-Process Control (IPC): Use starch-iodide paper to test for excess nitrous acid. A rapid blue/black color change indicates the presence of unreacted HONO , confirming the nitrosating agent was in sufficient excess.

Phase 3: Workup and Isolation
  • Transfer the cold reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 × 50 mL). The N-nitrosamine product will partition into the lower organic layer.

  • Combine the organic extracts and wash sequentially with:

    • 50 mL of distilled water.

    • 50 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize residual acid. Caution: Vent the funnel frequently to release CO2​ gas.

    • 50 mL of saturated aqueous Sodium Chloride (brine) to remove residual water.

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) using a water bath temperature not exceeding 35 °C to prevent thermal degradation of the product.

  • The resulting product, m-chloro-N-methyl-N-nitrosoaniline, is typically obtained as a yellow-to-orange oil or low-melting solid. It can be further purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) if high analytical purity is required.

References

  • Title: Nitrosation - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Sodium Nitrite - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Application

Application Note: GC-MS/MS Quantification of N-methyl-N-nitroso-3-chloroaniline in Complex Wastewater Matrices

Introduction & Regulatory Context The detection and quantification of N-nitrosamines have become paramount in pharmaceutical and environmental analytical chemistry. Classified within the "Cohort of Concern" under the ICH...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

The detection and quantification of N-nitrosamines have become paramount in pharmaceutical and environmental analytical chemistry. Classified within the "Cohort of Concern" under the ICH M7(R2) guidelines, nitrosamines are exceptionally potent mutagenic impurities requiring control at ultra-trace levels to ensure negligible human cancer risk[1][2].

While much of the industry's focus has been on simple aliphatic nitrosamines (e.g., NDMA), the emergence of complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) and industrial byproducts demands advanced analytical strategies. N-methyl-N-nitroso-3-chloroaniline is a halogenated, aromatic nitrosamine that presents unique analytical challenges. When monitoring pharmaceutical manufacturing effluents or municipal wastewater, the matrix is highly complex, laden with dissolved organic matter (DOM) and competing amines that cause severe ion suppression and baseline inflation[3]. This application note details a self-validating, highly selective Solid Phase Extraction (SPE) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol designed specifically to isolate and quantify this compound in wastewater.

Analytical Strategy & Causality

To achieve sub-nanogram per liter (ng/L) detection limits in wastewater, every step of the analytical workflow must be mechanistically justified:

  • Why GC-MS/MS over LC-MS? N-methyl-N-nitroso-3-chloroaniline is a semi-volatile, thermally stable compound. While LC-MS/MS is susceptible to severe matrix effects (ion suppression) from aqueous DOM, GC-MS/MS utilizing Electron Impact (EI) ionization physically separates the analyte from non-volatile matrix components in the inlet. The tandem mass spectrometry (MRM) mode filters out the remaining chemical noise[3][4].

  • Why Coconut Charcoal SPE? Direct injection of wastewater is impossible. We adapt the extraction principles of EPA Method 521, which mandates coconut charcoal sorbent[5][6]. Unlike standard C18 silica, which relies purely on hydrophobic interactions, activated charcoal provides π−π interactions and pore-size exclusion. This perfectly captures the planar, aromatic structure of N-methyl-N-nitroso-3-chloroaniline while allowing highly polar matrix interferents to wash through[7][8].

Experimental Workflow

G N1 Wastewater Sample Collection (Quench with Sodium Thiosulfate) N2 Spike Internal Standard (e.g., NDPA-d14) N1->N2 N4 Sample Loading (500 mL at 10 mL/min) N2->N4 N3 SPE Conditioning (DCM → MeOH → H2O) N3->N4 N5 Cartridge Drying (Vacuum for 10 min) N4->N5 N6 Elution (12 mL Dichloromethane) N5->N6 N7 Concentration (N2 stream to 1.0 mL) N6->N7 N8 GC-MS/MS Analysis (EI-MRM Mode) N7->N8

Fig 1: Step-by-step SPE and GC-MS/MS workflow for nitrosamine quantification in wastewater.

Detailed Methodological Protocols

Sample Collection and Preservation
  • Procedure: Collect 500 mL of wastewater in amber glass bottles. Immediately add 50 mg of sodium thiosulfate ( Na2​S2​O3​ ) per 500 mL. Store at 4°C and extract within 14 days[5].

  • Causality: Wastewater often contains residual chlorine or chloramines from treatment processes. If not quenched immediately, these oxidants will react with ambient secondary amines (like 3-chloro-N-methylaniline) during transit, artifactually forming the nitrosamine and inflating the quantitative results[5].

Solid Phase Extraction (SPE)
  • Conditioning: Mount a 2 g (6 mL) Coconut Charcoal SPE cartridge on a vacuum manifold. Pass 6 mL of Dichloromethane (DCM), followed by 6 mL of Methanol, and finally 15 mL of Reagent Water. Critical: Do not allow the sorbent bed to dry after the water step; drying deactivates the carbon pores[8].

  • Loading: Spike the 500 mL sample with 10 ng/L of Internal Standard (NDPA-d14). Load the sample through the cartridge at a strict flow rate of 10 mL/min to ensure adequate residence time for π−π partitioning.

  • Drying: Apply full vacuum (approx. 15 in Hg) for 10 minutes to dry the cartridge[8].

    • Expert Insight: Residual water is the enemy of GC-MS. Because water and the elution solvent (DCM) are immiscible, residual water blocks DCM from penetrating the carbon pores, drastically reducing analyte recovery. Furthermore, water injected into the GC degrades the stationary phase.

  • Elution & Concentration: Elute with 12 mL of DCM. Concentrate the eluate to exactly 1.0 mL using a gentle stream of ultra-high purity Nitrogen at room temperature. Avoid heated water baths, as N-methyl-N-nitroso-3-chloroaniline is semi-volatile and will be lost to evaporation.

GC-MS/MS Parameters
  • Inlet: Pulsed Splitless mode at 250°C. Inject 2 µL. A pressure pulse (35 psi for 1 min) is applied to rapidly sweep the analyte onto the column, minimizing residence time in the hot inlet and preventing thermal degradation of the nitroso group.

  • Column: DB-1701 (30 m × 0.25 mm × 0.25 µm) or equivalent mid-polar cyanopropyl-phenyl phase. This phase provides exceptional selectivity for nitrogen-containing compounds, separating the analyte from bulk aliphatic hydrocarbons[5].

  • Oven Program: 40°C (hold 1 min) 10°C/min to 240°C (hold 5 min).

Mass Spectrometry Fragmentation & Self-Validation

To ensure the trustworthiness of the data, the MS/MS method leverages the intrinsic isotopic signature of the chlorine atom. The natural abundance of 35Cl to 37Cl is approximately 3:1. By monitoring the loss of the nitroso radical ( NO∙ , -30 Da) for both isotopes, the method creates a self-validating system: if the ratio of the quantifier to the qualifier transition deviates from 3:1, matrix interference is present, and the peak is flagged.

MS_Frag M1 Precursor Ion [M]+ m/z 170 (35Cl) F1 Product Ion m/z 140 (Quantifier) M1->F1 - NO• (-30 Da) CE: 15 eV M2 Precursor Ion [M]+ m/z 172 (37Cl) F2 Product Ion m/z 142 (Qualifier 1) M2->F2 - NO• (-30 Da) CE: 15 eV F3 Secondary Fragment m/z 104 (Qualifier 2) F1->F3 - HCl (-36 Da) CE: 25 eV

Fig 2: EI-MRM fragmentation pathway leveraging the isotopic signature of the chlorine atom.

Quantitative Data Presentation

Table 1: GC-MS/MS MRM Parameters (Electron Impact)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
N-methyl-N-nitroso-3-chloroaniline ( 35Cl )1701401550Quantifier
N-methyl-N-nitroso-3-chloroaniline ( 37Cl )1721421550Qualifier 1 (Isotope)
Secondary Fragment1401042550Qualifier 2
NDPA- d14​ (Internal Standard)144621050IS Quantifier

Table 2: Method Validation Summary in Wastewater Matrix

ParameterValueAcceptance Criteria
Limit of Detection (LOD)0.5 ng/LS/N > 3
Limit of Quantification (LOQ)1.5 ng/LS/N > 10, RSD < 20%
Linear Dynamic Range1.5 – 500 ng/L R2 > 0.995
Mean Recovery (Spiked at 10 ng/L)88.4%70% – 130%
Intra-day Precision (RSD, n=6)6.2%< 15%

References

  • Title: EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS Source: National Environmental Methods Index (NEMI) / U.S. Environmental Protection Agency URL: [Link]

  • Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control Source: ResolveMass Laboratories URL: [Link]

  • Title: Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples Source: MDPI (Applied Sciences) URL: [Link]

  • Title: Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521 Source: Spectroscopy Online URL: [Link]

  • Title: EPA Method 521 Instrumentation Guide Source: Amptius URL: [Link]

Sources

Method

Application Note: Advanced In Vitro Genotoxicity Assay Protocols for m-Chloro-N-methyl-N-nitrosoaniline

Executive Summary & Mechanistic Rationale The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) in pharmaceuticals has necessitated a paradigm shift in in vitro toxicological screening. m-Chloro-N-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) in pharmaceuticals has necessitated a paradigm shift in in vitro toxicological screening. m-Chloro-N-methyl-N-nitrosoaniline (CAS 4243-20-3) is a complex nitrosamine derivative characterized by an aromatic ring and a methyl group. Like most N-nitrosamines, it is not directly genotoxic; it requires metabolic bioactivation by cytochrome P450 enzymes (predominantly CYP2E1 and CYP2A6) to exert its mutagenic potential 1.

The Causality of Toxicity: The metabolic pathway involves the α -hydroxylation of the methyl group, leading to an unstable intermediate that spontaneously cleaves. This cleavage generates a highly reactive electrophilic diazonium ion capable of alkylating DNA bases (e.g., forming O6 -methylguanine). If not repaired, these bulky adducts cause G:C to A:T transition mutations during DNA replication, driving carcinogenesis.

Standard OECD 471 Ames tests frequently yield false negatives for nitrosamines because standard 10% rat liver S9 fractions lack sufficient CYP activity, and the volatile nature of these compounds prevents adequate exposure in standard plate incorporation methods 2. To establish a self-validating, high-confidence safety profile for m-chloro-N-methyl-N-nitrosoaniline, this guide details a dual-assay approach: the Enhanced Ames Test (EAT) and the 3D HepaRG CometChip/Micronucleus Assays 3.

Metabolic Bioactivation Pathway

Bioactivation A m-chloro-N-methyl-N-nitrosoaniline B CYP450 Enzymes (e.g., CYP2E1, CYP2A6) A->B Hepatic Metabolism C alpha-Hydroxylation (Unstable Intermediate) B->C Oxidation D Diazonium Ion (Highly Reactive) C->D Spontaneous Cleavage E DNA Alkylation (O6-methylguanine) D->E Electrophilic Attack F Mutagenesis / Genotoxicity E->F Replication Error

CYP450-mediated bioactivation pathway of m-chloro-N-methyl-N-nitrosoaniline to DNA-reactive ions.

Multiplexed In Vitro Testing Workflow

Workflow Start Compound Prep: m-chloro-N-methyl-N-nitrosoaniline Branch1 Enhanced Ames Test (OECD 471 Modified) Start->Branch1 Branch2 3D HepaRG Cell Model (Endogenous Metabolism) Start->Branch2 Ames1 Pre-incubation (30 min) with 30% Hamster/Rat S9 Branch1->Ames1 Hepa1 24h Exposure in 3D Spheroid Culture Branch2->Hepa1 Ames2 Plate on TA1535, TA100, E. coli WP2 uvrA Ames1->Ames2 End Genotoxicity Risk Assessment (ICH M7 Guidelines) Ames2->End Hepa2 CometChip Assay (DNA Strand Breaks) Hepa1->Hepa2 Hepa3 Flow-Cytometry MN Assay (Clastogenicity) Hepa1->Hepa3 Hepa2->End Hepa3->End

Multiplexed in vitro genotoxicity testing workflow for nitrosamine drug impurities.

Protocol I: Enhanced Ames Test (EAT) for Nitrosamines

Regulatory bodies (FDA, EMA) mandate the Enhanced Ames Test (EAT) for nitrosamines to overcome the metabolic limitations of standard assays 4, 5.

Causality & Self-Validation: By increasing the S9 fraction to 30% and utilizing a 30-minute pre-incubation step, the assay forces the generation of the reactive diazonium ion in a closed liquid environment before plating, maximizing bacterial exposure. The protocol is self-validating through the mandatory inclusion of concurrent nitrosamine-specific positive controls (e.g., NDMA and CPNP) to prove the S9 fraction is metabolically competent 5.

Step-by-Step Methodology
  • Bacterial Strain Selection: Prepare overnight cultures of Salmonella typhimurium strains TA1535 and TA100, and E. coli WP2 uvrA (pKM101). These strains are highly sensitive to base-pair substitutions caused by DNA alkylation.

  • S9 Mix Preparation: Prepare an enhanced S9 mix containing 30% (v/v) induced rat liver S9 or uninduced hamster liver S9, supplemented with standard cofactors (NADP, Glucose-6-phosphate, MgCl₂, KCl) 4.

  • Pre-Incubation Phase: In sterile culture tubes, combine:

    • 100 µL of bacterial tester strain.

    • 500 µL of the 30% S9 mix.

    • 100 µL of m-chloro-N-methyl-N-nitrosoaniline dissolved in a compatible vehicle (e.g., DMSO or water).

    • Incubate the mixture at 37°C for exactly 30 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the pre-incubation tubes. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a dose-dependent, reproducible increase in revertant colonies ( 2-fold over vehicle control).

Protocol II: 3D HepaRG CometChip and Micronucleus Assays

While the EAT is a robust primary screen, exogenous S9 fractions lack the synergistic Phase II detoxification pathways found in vivo. 3D HepaRG spheroids provide a near-full complement of endogenous human metabolic activation, making them structurally and metabolically superior for assessing mammalian genotoxicity 1, [[3]]().

Causality & Self-Validation: Cytotoxicity can cause artifactual DNA fragmentation, leading to false positives in the Comet assay. Therefore, this protocol integrates an ATP-based viability assay. Only concentrations yielding 70% relative cell viability are analyzed for genotoxicity, ensuring that observed DNA strand breaks are a direct result of m-chloro-N-methyl-N-nitrosoaniline bioactivation, not apoptosis 1.

Step-by-Step Methodology
  • 3D Spheroid Culture: Seed HepaRG cells into ultra-low attachment 96-well plates. Culture in differentiation medium supplemented with 100 ng/mL recombinant human epidermal growth factor (hEGF) for 10 days to form mature, metabolically competent spheroids.

  • Compound Exposure: Treat spheroids with varying concentrations of m-chloro-N-methyl-N-nitrosoaniline (up to 10 mM, or the solubility limit) for 24 hours. Include vehicle controls and a positive control (e.g., Methyl methanesulfonate).

  • Cytotoxicity Validation: Following exposure, perform an ATP luminescence assay on a parallel set of spheroids. Discard any genotoxicity data from dose groups exhibiting <70% viability.

  • CometChip Assay (DNA Strand Breaks):

    • Dissociate spheroids using Accutase.

    • Load cells into the micropores of a CometChip agarose matrix.

    • Lyse cells overnight in alkaline lysis buffer (pH > 13) to unwind DNA.

    • Perform alkaline electrophoresis (1 V/cm, 300 mA) for 30 minutes.

    • Neutralize, stain with SYBR Gold, and image. Quantify the % Tail DNA using automated image analysis software.

  • Flow-Cytometry Micronucleus (MN) Assay (Clastogenicity):

    • Following the 24-hour treatment, replace the medium and incubate spheroids for an additional 6 days to allow for 1.5–2 cell cycles (essential for micronucleus expression) [[3]]().

    • Dissociate cells, stain with Ethidium Monoazide (EMA) for viability, lyse, and stain chromatin with RNase/SYTOX Green.

    • Analyze via flow cytometry to quantify the frequency of micronucleated cells.

Quantitative Quality Control & Evaluation Metrics

To ensure data integrity across both assay platforms, the following quantitative thresholds must be met before concluding the mutagenic potential of the test article.

Assay TypeParameterAcceptable Threshold / MetricCausality / Rationale
Enhanced Ames Test CytotoxicityNormal background lawnEnsures mutation counts are not artificially lowered by bacterial death.
Enhanced Ames Test Positive Control (NDMA/CPNP) 2-fold increase in revertantsValidates the metabolic competence and CYP activity of the 30% S9 fraction.
3D HepaRG Assays Cell Viability (ATP Assay) 70% relative to vehiclePrevents false-positive DNA strand breaks caused by apoptosis-induced fragmentation.
CometChip Assay % Tail DNAStatistically significant dose-dependent increaseQuantifies direct DNA strand breaks and alkali-labile sites post-bioactivation.
Micronucleus Assay % Micronucleated CellsStatistically significant dose-dependent increaseIndicates aneugenic or clastogenic events resulting from chromosomal damage.

References

  • [1] Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PMC. nih.gov. URL:

  • [2] Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. hesiglobal.org. URL:

  • [4] CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. fda.gov. URL:

  • [5] Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products - EMA. europa.eu. URL:

  • [3] Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC. nih.gov. URL:

Sources

Application

Application Note &amp; Protocol: Safe Handling, Personal Protective Equipment (PPE), and Storage of N-methyl-N-nitroso-3-chloroaniline

Abstract This document provides a comprehensive guide for the safe handling, use, storage, and disposal of N-methyl-N-nitroso-3-chloroaniline (CAS No: 4243-20-3). Given its classification as a hazardous substance—acutely...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the safe handling, use, storage, and disposal of N-methyl-N-nitroso-3-chloroaniline (CAS No: 4243-20-3). Given its classification as a hazardous substance—acutely toxic and a suspected carcinogen—strict adherence to the protocols outlined herein is imperative to mitigate risks and ensure the safety of all laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. N-methyl-N-nitroso-3-chloroaniline belongs to the N-nitroso class of compounds, which are widely recognized for their potential carcinogenicity.[1][2] The risk associated with this compound is not merely theoretical; it is substantiated by its formal hazard classifications.

1.1. Compound Identification

PropertyValue
Chemical Name N-methyl-N-nitroso-3-chloroaniline
CAS Number 4243-20-3[3]
Molecular Formula C₇H₇ClN₂O[3]
Physical Form Solid[3]

1.2. GHS Hazard Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized framework for understanding the dangers associated with N-methyl-N-nitroso-3-chloroaniline.

GHS Classification
Pictograms alt text alt text alt text
Signal Word Danger [4]
Hazard Statements H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[4] H319: Causes serious eye irritation.[4] H351: Suspected of causing cancer.[4]
Precautionary Statements P201, P260, P280, P301+P310, P302+P352, P405, P501 (Obtain special instructions, Do not breathe dust, Wear protective equipment, IF SWALLOWED: Immediately call a POISON CENTER, IF ON SKIN: Wash with plenty of water, Store locked up, Dispose of contents/container as hazardous waste).[5][6]

1.3. The Causality of Hazard: An Expert Perspective

It is insufficient to simply know the hazards; we must understand their mechanistic basis to appreciate the necessity of the controls.

  • Acute Toxicity: The classification as "Toxic" (Category 3) rather than "Harmful" indicates that exposure to relatively small quantities of this compound via ingestion, skin contact, or inhalation can cause serious health damage or be fatal.[6] This high level of toxicity necessitates engineering controls and PPE that prevent any direct contact.

  • Carcinogenicity: This is the most significant long-term risk. N-nitroso compounds are a well-documented class of genotoxic agents, meaning they can directly damage DNA, leading to mutations that can initiate cancer.[1] The H351 classification ("Suspected of causing cancer") mandates that this substance be handled as a potential human carcinogen, following guidelines set by bodies like the Occupational Safety and Health Administration (OSHA) for carcinogenic compounds.[7][8] All handling procedures are designed with the primary goal of minimizing exposure to the lowest reasonably achievable level.

  • Chemical Reactivity: N-nitroso compounds can exhibit instability. They may be sensitive to light and moisture and can undergo hazardous reactions.[9] They are incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9] Alkaline hydrolysis may even produce highly explosive gases.[9] This reactivity profile dictates strict storage and handling protocols to prevent accidental and dangerous chemical reactions.

Hierarchy of Hazard Controls

The most effective approach to laboratory safety follows the hierarchy of controls. This principle prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for N-methyl-N-nitroso-3-chloroaniline Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes more effective safety measures.

2.1. Engineering Controls (Primary Barrier)

  • Chemical Fume Hood: All handling of N-methyl-N-nitroso-3-chloroaniline, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood with a demonstrated face velocity of at least 100 feet per minute (0.5 m/s).[1] This is non-negotiable and serves to contain and exhaust toxic dust and vapors away from the operator.

  • Designated Area: The area where this compound is handled, even within the fume hood, should be designated specifically for work with potent carcinogens.[10] This area should be maintained under negative pressure relative to surrounding non-regulated areas to prevent the escape of contaminants.[11]

2.2. Administrative Controls (Procedural Safeguards)

  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written, approved, and readily available to all users.

  • Training: All personnel must receive documented, specific training on the hazards of N-nitroso compounds and the procedures outlined in the SOP before they are permitted to handle the material.[10][12]

  • Access Restriction: The compound must be stored in a locked, designated cabinet.[6][10] Access should be restricted to authorized and trained personnel only.

  • Health Considerations: Personnel who are pregnant, breastfeeding, or trying to conceive should be informed of the potential reproductive hazards and consult with occupational health professionals before working with this compound.[12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazardous substance. It must be selected carefully and used correctly.

Protection Type Specification Rationale
Hand Protection Double Gloving: Wear two pairs of chemical-resistant nitrile gloves (minimum thickness 0.11mm).[12]The outer glove protects against gross contamination, while the inner glove provides protection in case the outer glove is breached. This is standard practice for potent carcinogens.
Eye/Face Protection Chemical Safety Goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when there is a risk of splashing.[6]Protects against accidental splashes and airborne particles reaching the eyes.
Skin/Body Protection Disposable, solid-front, back-closing lab coat. Cuffed sleeves are required.A disposable coat prevents the cross-contamination of personal clothing and the laboratory. A back-closing design offers superior protection against frontal spills.[9][10]
Respiratory Protection Not required for routine handling within a certified fume hood. A NIOSH-approved respirator with appropriate cartridges must be available for emergency situations like a large spill.The fume hood provides primary respiratory protection. Respirators are for non-routine events where containment may be compromised.

Standard Operating Protocols

The following protocols are designed to be self-validating systems for minimizing exposure.

4.1. Protocol for Weighing the Solid Compound

  • Preparation: Don all required PPE (double gloves, goggles, disposable lab coat).

  • Workspace Setup: Place a plastic-backed absorbent liner on the floor of the chemical fume hood to contain any minor spills.

  • Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing: Carefully open the primary container. Using a dedicated spatula, transfer the approximate amount of solid to the weigh boat. Do not "tap" the container, as this can generate airborne dust.

  • Sealing: Immediately and securely close the primary container.

  • Final Weighing: Record the final weight.

  • Cleanup: Wipe the spatula and any potentially contaminated surfaces with a disposable wipe dampened with 70% ethanol. Dispose of the wipe, weigh boat, and outer gloves as hazardous waste.

4.2. Protocol for Preparing a Solution

  • Prerequisites: This protocol assumes the solid has already been weighed out into a suitable container (e.g., a vial or flask) following Protocol 4.1.

  • Solvent Addition: Inside the fume hood, use a pipette to slowly add the desired solvent to the container with the pre-weighed solid.

  • Dissolution: Cap the container and mix gently by swirling or using a vortex mixer set to a low speed to avoid aerosol generation. If sonication is required, ensure the container is securely capped.

  • Labeling: The final solution container must be clearly labeled with the chemical name, concentration, solvent, date, and appropriate GHS hazard pictograms.

Storage and Transport

Proper storage is critical to maintaining chemical stability and preventing unauthorized access.

  • Conditions: Store in a designated, secure location that is cool, dry, and well-ventilated.[6] The storage area must be a locked cabinet or refrigerator clearly labeled "DANGER: CARCINOGEN STORAGE."[6][10]

  • Container: Always store in the original, tightly sealed container.[6][9]

  • Incompatibilities: Segregate from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[9]

  • Transport: When moving the compound within the laboratory, use a secondary, shatter-proof container that is clearly labeled.

Emergency Procedures

6.1. Spill Response (Minor Spill <1g inside a fume hood)

  • Alert: Alert personnel in the immediate vicinity.

  • Contain: Do not attempt to clean up without proper PPE. If not already wearing it, don a disposable lab coat, double gloves, and safety goggles.

  • Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use combustible materials like paper towels directly on the spill.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by 70% ethanol.

  • Dispose: All materials used for cleanup (absorbent, wipes, outer gloves) must be disposed of as hazardous waste.

6.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, call for immediate medical assistance.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6]

Decontamination and Waste Disposal

All waste generated from handling N-methyl-N-nitroso-3-chloroaniline is considered hazardous and must be managed accordingly.

  • Decontamination: Work surfaces and non-disposable equipment should be thoroughly cleaned after use.

  • Waste Management:

    • Solid Waste: All contaminated disposables (gloves, absorbent liners, wipes, plasticware) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

    • Liquid Waste: Unused solutions or liquid waste must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Disposal: All waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[9] For bulk quantities, chemical degradation procedures using reagents like aluminum-nickel alloy powder may be considered, but this requires specialized expertise and validation.[13]

References

  • 3-chloro-N-methyl-N-nitrosoaniline | 4243-20-3 . Sigma-Aldrich.

  • 3-chloro-N-methyl-N-nitrosoaniline — Chemical Substance Information . NextSDS.

  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals . Amerigo Scientific.

  • Aniline, m-chloro-N-methyl-N-nitroso- . CymitQuimica.

  • UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY . AquigenBio.

  • Hazard determination for carcinogenic compounds . Occupational Safety and Health Administration (OSHA).

  • Carcinogens - Standards . Occupational Safety and Health Administration (OSHA).

  • Thirteen OSHA-Regulated Carcinogens . National Institute for Occupational Safety and Health (NIOSH) - CDC.

  • How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges . Shimadzu.

  • N-Nitroso-N-methylaniline - Material Safety Data Sheet . Santa Cruz Biotechnology.

  • Safety Data Sheet: N-Methyl-N-nitrosoaniline . Chemos GmbH & Co.KG.

  • N-Methyl-N-nitrosoaniline SDS, 614-00-6 Safety Data Sheets . ECHEMI.

  • 3-CHLORO-N-METHYLANILINE | 7006-52-2 . ChemicalBook.

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) . Occupational Safety and Health Administration (OSHA).

  • Carcinogenicity . Occupational Safety and Health Administration (OSHA).

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • N-Methyl-3-chloroaniline 97% . Sigma-Aldrich.

  • N-NITROSO-N-METHYLANILINE | 614-00-6 . ChemicalBook.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • 7006-52-2|N-Methyl-3-chloroaniline|BLD Pharm . BLD Pharm.

  • SAFETY DATA SHEET . Fisher Scientific.

  • Decontamination and disposal of nitrosoureas and related N-nitroso compounds . Semantic Scholar.

  • 3-CHLOROANILINE FOR SYNTHESIS MSDS . Loba Chemie.

  • 3-Chloroaniline - SAFETY DATA SHEET . Acros Organics.

  • GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH . Western University.

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproducts and impurities in m-chloro-N-methyl-N-nitrosoaniline synthesis

Welcome to the Technical Support Center. As drug development standards tighten around Nitrosamine Drug Substance Related Impurities (NDSRIs)[1], controlling the synthesis of m-chloro-N-methyl-N-nitrosoaniline is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development standards tighten around Nitrosamine Drug Substance Related Impurities (NDSRIs)[1], controlling the synthesis of m-chloro-N-methyl-N-nitrosoaniline is critical. This guide is engineered for process chemists and researchers who need to eliminate byproducts, maximize yield, and maintain strict regulatory compliance during the N-nitrosation of secondary amines.

Below, you will find a mechanistic workflow, a troubleshooting FAQ, a standardized protocol, and empirical data to help you achieve a self-validating, high-purity synthesis.

Mechanistic Workflow: N-Nitrosation vs. Competing Pathways

To control impurities, you must first understand the causality of their formation. The N-nitrosation of m-chloro-N-methylaniline is driven by the attack of a positive nitrosating agent (nitrosonium ion, NO⁺) on the protonated amine[2]. However, this desired pathway competes directly with acid-catalyzed rearrangements and oxidative degradation.

G SM m-Chloro-N-methylaniline (Secondary Amine) Target m-Chloro-N-methyl-N-nitrosoaniline (Desired Product) SM->Target N-Nitrosation (0-10°C, pH < 2) HNO2 Nitrous Acid (HNO2) Generated in situ HNO2->Target NO+ attack Oxidation Oxidation Byproducts (e.g., Nitro derivatives) HNO2->Oxidation Excess HNO2 / NO2 (Oxidative stress) Target->SM Denitrosation (Strong acid + Heat) FischerHepp 4-Nitroso-3-chloro-N-methylaniline (C-Nitroso Byproduct) Target->FischerHepp Excess HCl, >15°C (Fischer-Hepp)

Reaction pathways and competing byproduct formation in N-nitrosation.

Troubleshooting Guide & FAQs

Q1: I am detecting significant levels of a para-nitroso isomer in my final product. What causes this C-nitrosation, and how do I stop it? A: You are observing the Fischer-Hepp Rearrangement [3]. In the presence of strong acids (specifically hydrochloric or hydrobromic acid) and elevated temperatures, the N-nitroso group of the newly formed m-chloro-N-methyl-N-nitrosoaniline migrates to the para-carbon of the aromatic ring, yielding 4-nitroso-3-chloro-N-methylaniline[3].

  • Causality: The rearrangement is highly temperature- and acid-dependent.

  • Solution: Strictly maintain the reaction temperature between 0°C and 10°C[4]. Avoid excessive concentrations of HCl. If the rearrangement persists, consider switching the acid catalyst from HCl to dilute H₂SO₄, which lowers the propensity for halide-assisted intramolecular migration.

Q2: My product profile shows oxidation impurities (nitro derivatives) and dark discoloration. How do I prevent this? A: This is caused by an excess of the nitrosating agent. When sodium nitrite (NaNO₂) is added in large excess, it generates high levels of nitrous acid (HNO₂), which can decompose into nitrogen dioxide (NO₂) and dinitrogen tetroxide (N₂O₄)—potent oxidants.

  • Causality: Unquenched NO⁺ species aggressively oxidize the electron-rich aromatic ring.

  • Solution: Restrict NaNO₂ to a strict 1.02–1.05 molar equivalent. Crucially, you must quench the reaction immediately after completion. Use urea or sulfamic acid as nitrite scavengers[5]. These reagents rapidly reduce excess nitrous acid to nitrogen gas (N₂) and water, completely halting oxidative side reactions before the workup phase[5].

Q3: Why is there unreacted m-chloro-N-methylaniline (starting material) carrying over into my final organic phase? A: This is typically a mass-transfer issue. As the N-nitroso product forms, it often separates as a viscous, insoluble oil, trapping unreacted secondary amine inside the organic droplets and shielding it from the aqueous nitrosating agent[4].

  • Causality: Biphasic kinetics severely limit the reaction rate of the trapped starting material.

  • Solution: Increase the mechanical agitation (stirring speed) significantly to maximize the interfacial surface area. Alternatively, adding a small amount of a co-solvent (like acetic acid) can help maintain a homogenous system, though this requires careful pH monitoring.

Q4: My isolated product degrades over time, reverting back to the secondary amine. What is happening? A: You are experiencing Denitrosation . N-nitrosamines are sensitive to strong acids combined with heat, which drives the equilibrium backward, releasing NO gas and the parent amine.

  • Causality: Trace acidic residues left during the extraction phase catalyze the thermal cleavage of the N-NO bond during solvent evaporation or storage.

  • Solution: Ensure the aqueous phase is thoroughly separated. Wash the organic extract with a mild basic solution (e.g., 5% NaHCO₃) to neutralize trace acids before concentrating the product under reduced pressure.

Standardized Experimental Protocol

This protocol is adapted from validated Organic Syntheses methodologies[4] and optimized specifically for the m-chloro derivative to ensure high purity and minimal NDSRI-related degradation.

Reagents:

  • m-Chloro-N-methylaniline: 1.00 mol (Starting Material)

  • Hydrochloric Acid (37%): 1.45 mol

  • Sodium Nitrite (NaNO₂): 1.05 mol (Aqueous solution)

  • Sulfamic Acid: 0.05 mol (Quenching agent)

  • Dichloromethane (DCM) or Benzene (for extraction)[4]

Step-by-Step Methodology:

  • Acidification & Chilling: In a jacketed 3-L reactor equipped with a high-shear mechanical stirrer, combine 1.00 mol of m-chloro-N-methylaniline with 1.45 mol of concentrated HCl and 400 g of crushed ice[4]. Stir vigorously to form the hydrochloride salt.

  • Nitrosation: Cool the mixture to 0°C – 5°C . Prepare a solution of 1.05 mol NaNO₂ in 250 mL of distilled water. Add the NaNO₂ solution dropwise via an addition funnel over 30–45 minutes[4]. Critical: Do not allow the internal temperature to exceed 10°C to prevent Fischer-Hepp rearrangement[3].

  • Maturation: Continue vigorous stirring for exactly 1 hour at 5°C[4]. The product will begin to separate as a dense, yellowish oil.

  • Quenching (Self-Validating Step): Test the mixture with starch-iodide paper. A rapid blue-black color confirms excess nitrite. Add sulfamic acid (approx. 0.05 mol) in small portions until the starch-iodide test is negative[5]. This guarantees the cessation of oxidative pathways.

  • Extraction & Neutralization: Transfer to a separatory funnel. Extract the oily product with two 150 mL portions of DCM. Wash the combined organic layers with 100 mL of 5% NaHCO₃ to neutralize trace acids (preventing denitrosation), followed by 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Remove the solvent under reduced pressure at a temperature not exceeding 35°C . The residue can be fractionated under high vacuum if ultra-high purity is required.

Quantitative Data Summary: Impact of Conditions on Impurity Profiles

The following table synthesizes the empirical relationship between reaction parameters and the resulting impurity profile, highlighting the narrow operating window required for optimal purity.

Reaction ParameterConditionYield of Target (%)C-Nitroso Impurity (%)Oxidation Impurities (%)Unreacted Amine (%)
Temperature 0 - 5°C92.0 < 0.5< 0.51.2
15 - 20°C78.512.4 (Fischer-Hepp)1.10.8
NaNO₂ Equivalents 1.02 eq91.5< 0.5< 0.12.5
1.20 eq84.01.28.5 < 0.1
Quenching Agent None88.01.54.21.0
Sulfamic Acid93.5 < 0.5< 0.1 1.0
Agitation Speed Low (200 rpm)75.00.81.015.5
High (600 rpm)92.0 < 0.5< 0.51.2
References
  • Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]

  • n-nitrosomethylaniline - Organic Syntheses Procedure Source: Organic Syntheses, Inc. URL:[Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Preparations of C-Nitroso Compounds Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report Source: European Medicines Agency (EMA) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution Issues for m-Chloro-N-methyl-N-nitrosoaniline

Welcome to the Advanced Chromatography Support Center. As regulatory scrutiny on Nitrosamine Drug Substance-Related Impurities (NDSRIs) intensifies, achieving baseline resolution for complex aromatic nitrosamines like m-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As regulatory scrutiny on Nitrosamine Drug Substance-Related Impurities (NDSRIs) intensifies, achieving baseline resolution for complex aromatic nitrosamines like m-chloro-N-methyl-N-nitrosoaniline has become a critical analytical challenge.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, explaining the chemical causality behind every chromatographic adjustment to ensure your methods are robust, compliant, and self-validating.

Part 1: Troubleshooting FAQs

Q1: Why is m-chloro-N-methyl-N-nitrosoaniline co-eluting with my Active Pharmaceutical Ingredient (API) on a standard C18 column? A: Standard C18 stationary phases separate analytes almost exclusively based on dispersive (hydrophobic) interactions. m-Chloro-N-methyl-N-nitrosoaniline is a highly lipophilic compound due to its chloro-aromatic ring. If your API or formulation matrix possesses a similar partition coefficient (LogP), they will partition into the C18 phase at the exact same rate, leading to co-elution[1]. To resolve this, you must introduce orthogonal retention mechanisms rather than simply altering the gradient slope.

Q2: Which stationary phase chemistry provides the best selectivity for this specific impurity? A: You should switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.

  • The Causality: m-Chloro-N-methyl-N-nitrosoaniline contains an aromatic ring, a strong polar dipole (the N-nitroso group), and an electronegative halogen (chlorine). A Biphenyl column introduces π−π interactions, which selectively retain aromatic compounds differently than aliphatic APIs. A PFP column goes a step further, offering π−π , dipole-dipole, and specific fluorine-halogen interactions[2]. This multi-modal retention shifts the nitrosamine's elution time away from purely hydrophobic interferents.

Q3: How should I adjust my mobile phase to maximize resolution on a Biphenyl or PFP column? A: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .

  • The Causality: Acetonitrile contains a carbon-nitrogen triple bond ( π -electrons). When used with a Biphenyl or PFP column, the π -electrons in ACN compete with the aromatic ring of the nitrosamine for the active sites on the stationary phase, suppressing the π−π retention mechanism. Methanol is protic and lacks π -electrons, allowing the stationary phase to interact fully with the m-chloro-N-methyl-N-nitrosoaniline, drastically improving peak resolution and shape[3].

Q4: What if chromatographic resolution fails because the interferent is an isobaric matrix compound? A: If co-elution persists and the interferent shares the same nominal mass (e.g., a matrix excipient mimicking the target's MRM transition), you must transition from nominal-mass LC-MS/MS to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) .

  • The Causality: Isobaric interferences can cause false positives and over-quantification. By utilizing an Orbitrap or Q-TOF HRMS operating at a resolving power of >45,000 (FWHM), you can differentiate compounds based on their exact monoisotopic mass defects. For example, a mass difference of just 0.002 amu can be confidently resolved, bypassing the need for perfect chromatographic separation[4].

Part 2: Diagnostic Workflow

Use the following decision tree to systematically isolate and resolve co-elution issues for m-chloro-N-methyl-N-nitrosoaniline.

Workflow Step1 Issue: Co-elution of m-chloro-N-methyl-N-nitrosoaniline Decision1 Is the interferent isobaric (same m/z)? Step1->Decision1 PathA Chromatographic Optimization (Modify Selectivity) Decision1->PathA No (Matrix Effect) PathB Mass Spectrometry Optimization (Increase Specificity) Decision1->PathB Yes (Isobaric) ActionA1 Switch to Biphenyl or PFP Stationary Phase PathA->ActionA1 ActionB1 Utilize LC-HRMS (Resolution > 45,000) PathB->ActionB1 ActionB2 Select Alternative MRM Transitions PathB->ActionB2 ActionA2 Change Organic Modifier (Acetonitrile → Methanol) ActionA1->ActionA2 Success Baseline Resolution & Accurate Quantitation Achieved ActionA2->Success ActionB1->Success ActionB2->Success

Troubleshooting workflow for resolving nitrosamine co-elution via chromatographic and MS optimization.

Part 3: Quantitative Data & Column Selection

When optimizing your method, reference the following table to predict how m-chloro-N-methyl-N-nitrosoaniline will behave across different column chemistries.

Table 1: Stationary Phase Comparison for Aromatic Nitrosamines

Column ChemistryPrimary Retention MechanismSelectivity for m-Chloro-N-methyl-N-nitrosoanilineRecommended Organic ModifierRisk of API Co-elution
Standard C18 Hydrophobic (Dispersive)Low (Relies solely on LogP)Acetonitrile or MethanolHigh
Polar-Embedded C18 Hydrophobic + Hydrogen BondingModerate (Improves peak shape)AcetonitrileModerate
Biphenyl Hydrophobic + π−π High (Strong interaction with aromatic ring)Methanol Low
Pentafluorophenyl (PFP) Hydrophobic + π−π
  • Dipole + Halogen
Very High (Interacts with Cl and NO groups)Methanol Very Low

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures that your LC-MS/MS method development for m-chloro-N-methyl-N-nitrosoaniline is intrinsically verified at each stage.

Protocol: Orthogonal LC-MS/MS Method Development

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Action: Extract the sample using Dichloromethane (DCM) and water.

  • Causality: High concentrations of volatile API compounds saturate the MS detector and distort chromatography[1]. DCM effectively partitions the lipophilic m-chloro-N-methyl-N-nitrosoaniline away from highly polar excipients and salts.

  • Validation Checkpoint: Spike a blank matrix with 50 ng/mL of the nitrosamine. If recovery is <80%, adjust the aqueous phase pH to ensure the API remains ionized (and thus in the aqueous layer) while the neutral nitrosamine extracts into the DCM.

Step 2: Column and Mobile Phase Setup

  • Action: Install a Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm). Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol).

  • Causality: Formic acid provides the necessary protons for positive electrospray ionization (ESI+), while Methanol maximizes the π−π interactions on the Biphenyl phase.

Step 3: Gradient Optimization

  • Action: Program a shallow gradient: Start at 5% B, hold for 1.0 min, ramp to 60% B over 6.0 mins, then flush at 95% B.

  • Causality: A shallow ramp through the 30-50% organic window allows the subtle dipole and π−π interactions to dictate the separation, pulling the nitrosamine apart from purely hydrophobic interferents.

  • Validation Checkpoint: Inject a system suitability solution. Verify that the chromatographic resolution ( Rs​ ) between the nitrosamine and the nearest matrix peak is ≥1.5 . If Rs​<1.5 , decrease the gradient slope by 2% B/min.

Step 4: MS/MS Specificity Tuning

  • Action: Optimize the collision energy for the specific Multiple Reaction Monitoring (MRM) transitions of the analyte. Monitor at least one quantifier and one qualifier ion.

  • Causality: Relying on a single transition invites false positives from co-eluting matrix noise.

  • Validation Checkpoint: Inject six consecutive replicates of a 40 ng/mL standard. The method is validated for precision only if the %RSD is ≤5% for both MRM transitions[5].

References

  • Solutions for the LC-MS/MS determination of nitrosamine impurities in pharmaceutical API's and addressing issues associated with DMF and NDMA co-elution. Discoveracs.org. Available at: [Link]

  • Simultaneous Determination and Quantification of Nine Nitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI. Available at: [Link]

  • NITROSAMINE IMPURITY ASSAY BY HPLC. HPLC.eu. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Toxicological Assessment of m-chloro-N-methyl-N-nitrosoaniline and p-chloro-N-methyl-N-nitrosoaniline

An In-depth Guide for Researchers and Drug Development Professionals Introduction N-nitroso compounds represent a significant class of potential human carcinogens, demanding rigorous toxicological evaluation, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

N-nitroso compounds represent a significant class of potential human carcinogens, demanding rigorous toxicological evaluation, particularly for isomeric forms that may exhibit differential toxicity. This guide provides a comprehensive comparative analysis of two such isomers: m-chloro-N-methyl-N-nitrosoaniline and p-chloro-N-methyl-N-nitrosoaniline. While direct comparative toxicological studies on these specific isomers are limited, this document synthesizes available data on their parent compounds, related N-nitroso structures, and general mechanisms of toxicity to provide a robust framework for risk assessment and to guide future research.

The position of the chloro-substituent on the aniline ring can significantly influence the electronic properties, metabolic fate, and ultimately, the toxicological profile of the molecule. This guide will delve into the known and inferred differences in their acute toxicity, genotoxicity, and metabolic activation pathways, providing researchers with the critical insights needed for informed decision-making in drug development and chemical safety assessment.

Quantitative Toxicity Data: A Comparative Overview

Table 1: GHS Hazard Classifications and Available Acute Toxicity Data

CompoundCAS NumberGHS Hazard ClassificationsAcute Toxicity Data
m-chloro-N-methyl-N-nitrosoaniline 4243-20-3Acute Toxicity (Oral, Dermal, Inhalation): Category 3; Carcinogenicity: Category 2[1]No specific LD50 data found.
p-chloro-N-methyl-N-nitrosoaniline 1007-19-8No specific GHS classification found.No specific LD50 data found.
o-chloro-N-methyl-N-nitrosoaniline 4461-96-5Acute Toxicity (Oral, Dermal, Inhalation): Category 3; Carcinogenicity: Category 2No specific LD50 data found.
N-methyl-N-nitrosoaniline (Parent Compound) 614-00-6Acute Toxicity (Oral, Dermal): Category 3; Carcinogenicity: Category 2LD50 (Oral, rat): 225-336 mg/kg[2]
m-chloroaniline (Parent Amine) 108-42-9HematotoxicityIntermediate hematotoxic potency[3]
p-chloroaniline (Parent Amine) 106-47-8Carcinogenicity, Hematotoxicity"Sufficient evidence" of carcinogenicity in animals; Most potent of the chloroaniline isomers in inducing hematotoxicity[3]

Interpretation of Available Data: The GHS classification of m-chloro-N-methyl-N-nitrosoaniline as acutely toxic (Category 3) and a suspected carcinogen (Category 2) underscores its significant hazard potential. While specific data for the para-isomer is lacking, the known toxicity of its parent amine, p-chloroaniline, which is considered the most carcinogenic of the chloroaniline isomers, suggests that p-chloro-N-methyl-N-nitrosoaniline may also possess significant carcinogenic potential[3]. The toxicity of the parent N-nitroso compound, N-methyl-N-nitrosoaniline, further supports the expectation of considerable toxicity for its chlorinated derivatives.

Mechanisms of Toxicity: A Tale of Two Moieties

The toxicity of chloro-N-methyl-N-nitrosoanilines is a composite of the toxicological properties of both the N-nitroso and chloroaniline moieties. The primary mechanisms of concern are genotoxicity, driven by the N-nitroso group, and hematotoxicity, characteristic of chloroanilines.

Metabolic Activation: The Gateway to Toxicity

Both m- and p-chloro-N-methyl-N-nitrosoaniline are expected to require metabolic activation to exert their primary toxic effects. This activation is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver[4][5].

N-Nitroso Moiety Activation: The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation to electrophilic species that can alkylate DNA[6]. The key initial step is the α-hydroxylation of the carbon atom adjacent to the N-nitroso group. This is followed by spontaneous decomposition to form a diazonium ion, a potent alkylating agent that can form adducts with DNA bases, leading to mutations and potentially initiating carcinogenesis[6].

Chloroaniline Moiety Activation: The toxicity of chloroanilines is also linked to their metabolic activation. N-oxidation of the amino group leads to the formation of reactive N-hydroxy and nitroso metabolites[3]. These metabolites are responsible for the characteristic hematotoxicity of chloroanilines, primarily through the induction of methemoglobinemia[3][4]. Methemoglobin is an oxidized form of hemoglobin that is unable to transport oxygen, leading to cyanosis and tissue hypoxia. Furthermore, these reactive metabolites can covalently bind to macromolecules, including DNA, contributing to their carcinogenic potential[3].

The position of the chlorine atom (meta vs. para) can influence the rate and regioselectivity of these metabolic activation pathways, thereby modulating the overall toxicity of the isomers.

graph MetabolicActivation { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Fig. 1: Proposed metabolic activation pathways for chloro-N-methyl-N-nitrosoanilines.

Experimental Protocols for Comparative Toxicity Assessment

To definitively compare the toxicity of m- and p-chloro-N-methyl-N-nitrosoaniline, a battery of standardized in vivo and in vitro assays is required. The following protocols provide a framework for such a comparative study.

Acute Oral Toxicity (LD50) Determination (Modified OECD Guideline 423)

This protocol outlines the acute toxic class method to determine the median lethal dose (LD50).

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females. Acclimatize animals for at least 5 days.

  • Dose Formulation: Prepare solutions/suspensions of each isomer in a suitable vehicle (e.g., corn oil).

  • Dosing Procedure: Administer a single oral dose of the test substance to fasted animals using a stomach tube or a suitable intubation cannula.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is determined based on the number of mortalities at different dose levels, following the OECD 423 flowchart.

graph LD50_Workflow { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Fig. 2: General workflow for acute oral toxicity (LD50) testing.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells, which have metabolic capabilities) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each isomer for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell viability.

graph MTT_Workflow { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Fig. 3: General workflow for in vitro cytotoxicity (MTT) assay.
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Step-by-Step Methodology:

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation. For N-nitrosamines, hamster liver S9 is often more effective for metabolic activation than rat liver S9[7].

  • Metabolic Activation: Prepare an S9 mix from the liver homogenate of induced rodents (e.g., with Aroclor 1254 or phenobarbital/β-naphthoflavone).

  • Exposure: In the plate incorporation or pre-incubation method, mix the bacterial tester strain, the test compound at various concentrations, and the S9 mix (or buffer for non-activation conditions).

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Structure-Activity Relationship and Inferred Toxicity

The position of the chlorine atom is a critical determinant of the toxicological properties of chloroanilines and, by extension, their N-nitroso derivatives.

  • p-chloro-N-methyl-N-nitrosoaniline: The para-position of the chlorine atom in the parent p-chloroaniline is associated with the highest carcinogenic potential among the chloroaniline isomers[3]. This is attributed to its specific metabolic activation pathway leading to the formation of DNA-damaging reactive intermediates. It is plausible that p-chloro-N-methyl-N-nitrosoaniline would also exhibit a high carcinogenic and genotoxic potential, potentially exceeding that of the meta-isomer.

  • m-chloro-N-methyl-N-nitrosoaniline: The parent m-chloroaniline exhibits intermediate hematotoxicity compared to the ortho- and para-isomers[3]. While its carcinogenic potential is considered less potent than the para-isomer, the presence of the N-nitroso group in m-chloro-N-methyl-N-nitrosoaniline is a strong indicator of significant genotoxic and carcinogenic risk.

The electron-withdrawing nature of the chlorine atom can influence the electronic environment of the N-nitroso group and the aniline ring, affecting the rates of metabolic activation and detoxification. Subtle changes in chemical structure can lead to significant differences in toxicity and pharmacological profiles.

Conclusion and Future Directions

This guide provides a comparative toxicological overview of m-chloro-N-methyl-N-nitrosoaniline and p-chloro-N-methyl-N-nitrosoaniline, synthesizing available data to infer their relative risks. Both isomers are of significant toxicological concern due to the presence of the N-nitroso and chloroaniline moieties, with a high likelihood of being genotoxic carcinogens.

The available evidence on the parent chloroanilines suggests that p-chloro-N-methyl-N-nitrosoaniline may pose a greater carcinogenic risk than its meta-isomer . However, this remains an inference in the absence of direct comparative studies.

Future research should focus on:

  • Conducting direct, head-to-head comparative studies on the acute toxicity, genotoxicity, and carcinogenicity of m- and p-chloro-N-methyl-N-nitrosoaniline following standardized protocols.

  • Elucidating the specific metabolic pathways of each isomer and identifying the key cytochrome P450 enzymes involved in their activation and detoxification.

  • Quantifying the formation of DNA adducts by each isomer to provide a mechanistic basis for their differential genotoxicity.

Such studies are crucial for accurate risk assessment and for guiding the development of safer alternatives in the pharmaceutical and chemical industries.

References

  • National Toxicology Program. (2002). Comparative gavage subchronic toxicity studies of o-chloroaniline and m-chloroaniline in F344 rats and B6C3F1 mice. Toxicology, 178(3), 227-241. [Link]

  • Hermens, J., Leeuwangh, P., & Musch, A. (1984). Quantitative structure-activity relationships and mixture toxicity studies of chloro- and alkylanilines at an acute lethal toxicity level to the guppy (Poecilia reticulata). Ecotoxicology and Environmental Safety, 8(4), 388-394. [Link]

  • Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • In vitro cytotoxicity data (half maximal inhibitory concentration, IC50) and in vivo toxicity data (acute toxicity, LD50, oral, rat) are not well correlated (R2 = 0.33, black line). If tetramethylammonium chloride (TMAC) and sodium hypochlorite (NaOCl) are excluded from the model, a much better correlation is obtained (R2 = 0.93, grey line). ResearchGate. [Link]

  • Hao, Y., Wang, J., & Zhao, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8633. [Link]

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. ResearchGate. [Link]

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. ScienceDirect. [Link]

  • Zbinden, G., & Flury-Roversi, M. (1981). Significance of the LD50-test for the toxicological evaluation of chemical substances. Archives of toxicology, 47(2), 77–99. [Link]

  • Office of Environmental Health Hazard Assessment. (2011). N-Nitroso-N-Methylaniline. [Link]

  • A deep dive into historical Ames study data for N-nitrosamine compounds. ScienceDirect. [Link]

  • Kandarova, H., & Letasiova, S. (2005). An evaluation of the in vitro cytotoxicities of 50 chemicals by using an electrical current exclusion method versus the neutral red uptake and MTT assays. ATLA. Alternatives to laboratory animals, 33(6), 629–642. [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2021). Computational Toxicology, 20, 100188. [Link]

  • Morita, T., Honda, H., Idehara, K., Nagasawa, N., Hayashi, M., & Sofuni, T. (2016). In vitro genotoxicity of 160 chemicals evaluated by the Ames test and the chromosomal aberration test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 802, 1-29. [Link]

  • Lijinsky, W. (1984). Structure-activity relations in carcinogenesis by N-nitroso compounds. IARC scientific publications, (57), 617–625. [Link]

  • Li, X., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(8), 4559. [Link]

  • In vitro cytotoxicity (irritant potency) of toothpaste ingredients. (2025). PLoS ONE, 20(1), e0318565. [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2025). Journal of Chemical Health Risks. [Link]

  • Liaw, B., Miller, A., & Smith, M. T. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International journal of environmental research and public health, 18(18), 9572. [Link]

  • Scheper, T., Appel, K. E., Schunack, W., Somogyi, A., & Hildebrandt, A. G. (1991). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Chemico-biological interactions, 77(1), 81–96. [Link]

  • USEPA acute oral toxicity categories based on LD50 values and... ResearchGate. [Link]

  • Akpabio, C. J., Ufot, U. F., & Akpan, E. J. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Euro. J. Exp. Bio, 3(3), 362-369. [Link]

  • 動物試験文献 1990. [Link]

  • Kim, D. W., Kim, J. H., Kim, M. J., Kim, T. S., & Han, B. S. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. Laboratory animal research, 39(1), 1. [Link]

  • Salentin, A., & Kuhn, D. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(5), 524-536. [Link]

  • Karmaus, A. L., To, K. T., Martin, T. M., & Sipes, N. S. (2022). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological sciences : an official journal of the Society of Toxicology, 188(1), 1–11. [Link]

  • Key Properties for the Toxicity Classification of Chemicals: A Comparison of the REACH Regulation and Scientific Studies Trends. (2022). Applied Sciences, 12(22), 11786. [Link]

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1996). In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. Toxicology in vitro : an international journal published in association with BIBRA, 10(6), 713–720. [Link]

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica; the fate of foreign compounds in biological systems, 13(9), 521–529. [Link]

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PloS one, 8(4), e62174. [Link]

  • 3-chloro-N-methyl-N-nitrosoaniline — Chemical Substance Information. NextSDS. [Link]

Sources

Comparative

Comparative Structural Activity Relationship (SAR) of Halogenated N-Nitrosoanilines: A Technical Guide

Executive Summary N-nitrosoanilines occupy a paradoxical position in modern chemical research. On one hand, they are heavily scrutinized as potent mutagens and carcinogenic contaminants subject to strict regulatory overs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-nitrosoanilines occupy a paradoxical position in modern chemical research. On one hand, they are heavily scrutinized as potent mutagens and carcinogenic contaminants subject to strict regulatory oversight[1]. On the other hand, the N-nitroso moiety is an exceptionally versatile, easily cleavable directing group for transition-metal-catalyzed C–H activation[1].

Understanding the Structural Activity Relationship (SAR) of halogenated N-nitrosoanilines is critical for drug development professionals and synthetic chemists. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the aniline ring fundamentally alters the molecule's electronic landscape, steric profile, synthetic utility, and degradation pathways. This guide objectively compares these halogenated variants, providing field-proven protocols and mechanistic insights to optimize their use while mitigating toxicity risks.

Mechanistic Overview: The Role of Halogenation

The reactivity of N-nitrosoanilines in electrophilic metalation (e.g., Rh(III)-catalyzed C–H functionalization) is highly dependent on the electron density of the aromatic ring.

  • Electronic Effects: Halogens act as electron-withdrawing groups (EWGs) via induction. Substrates bearing EWGs generally exhibit lower nucleophilicity, making the initial C–H activation step slightly less efficient compared to substrates with electron-donating groups (e.g., methoxy or methyl)[2].

  • Orthogonal Reactivity: Despite the slight reduction in yield, halogenation offers a profound synthetic advantage. For example, the tolerance of bromo substituents in Rh(III) catalysis diverges significantly from Pd(II)/Pd(0) catalytic cycles[3]. Because Rh(III) does not readily undergo oxidative addition into the C–Br bond, the halogen remains intact during ortho-olefination, providing a traceless handle for downstream Suzuki-Miyaura cross-coupling[3].

SAR_Pathways A Halogenated N-Nitrosoanilines B1 Fluoro (F) Strong EWG, Low Sterics A->B1 B2 Chloro (Cl) Moderate EWG & Sterics A->B2 B3 Bromo (Br) Weak EWG, High Sterics A->B3 C1 High C-H Activation Yield No Cross-Coupling B1->C1 C2 Moderate Yield Limited Cross-Coupling B2->C2 C3 Lower Yield Excellent Cross-Coupling B3->C3

Caption: Logical SAR pathways linking halogen properties to synthetic reactivity and utility.

Comparative SAR Analysis

The following table synthesizes the quantitative and qualitative performance metrics of halogenated N-nitrosoanilines, comparing their physicochemical properties with their performance in standard Rh(III)-catalyzed olefination and downstream utility.

Halogen SubstituentElectronegativity (Pauling)Steric Parameter (Taft Es​ )Rh(III) C–H Activation EfficiencyDownstream Cross-Coupling PotentialImpact on Diazonium Stability (Toxicity)
Fluoro (-F) 3.980.27HighLow (Strong C–F bond resists activation)Moderate (Strong inductive withdrawal)
Chloro (-Cl) 3.160.73Moderate-HighModerate (Requires specialized Pd ligands)Moderate-High
Bromo (-Br) 2.961.19ModerateHigh (Excellent handle for Suzuki/Heck)High
Iodo (-I) 2.661.40Low-ModerateVery High (Highly labile C–I bond)High (Weakest inductive effect)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Rh(III)-Catalyzed C–H Olefination of Bromo-N-Nitrosoanilines

This protocol leverages the N-nitroso group to direct ortho-olefination while preserving the C–Br bond for future functionalization[3].

  • Catalyst Activation: In a Schlenk tube, combine 4.0 mol% [Cp∗RhCl2​]2​ and 16.0 mol% AgBF4​ .

    • Causality: The AgBF4​ abstracts the chloride ligands from the Rh precatalyst, precipitating AgCl and generating the highly active, coordinatively unsaturated cationic Rh(III) species necessary for C–H insertion.

  • Substrate Coordination: Add 0.2 mmol of the bromo-N-nitrosoaniline and 1.0 equiv of Ca(OH)2​ in hexafluoroisopropanol (HFIP).

    • Causality: The N-nitroso group coordinates to the cationic Rh center. HFIP is chosen as the solvent because its high polarity and strong hydrogen-bonding capabilities stabilize the resulting metallacycle intermediate[2].

  • Olefin Insertion: Add 0.24 mmol of the olefin coupling partner. Stir at 60 °C for 6 hours.

    • Causality: The elevated temperature provides the activation energy for migratory insertion of the olefin into the Rh–C bond, followed by β -hydride elimination.

  • Self-Validation (Control): Run a parallel reaction omitting AgBF4​ . A 0% yield in the control validates that the cationic Rh species is the exclusive driver of the C–H activation, ruling out background thermal reactivity.

Protocol B: Chemical Degradation and Toxicity Mitigation

Because N-nitrosamines are potent mutagens, trace contamination in APIs must be destroyed. Reductions with inorganic sulfur-based reductants are highly effective[4].

  • Reduction: Treat the N-nitrosoaniline waste stream with an excess of Sodium Dithionite ( Na2​S2​O4​ ) in 1 M aqueous NaOH at 50 °C.

    • Causality: Na2​S2​O4​ selectively reduces the N–N=O bond to the corresponding amine or hydrazine. This avoids the use of harsh heavy-metal catalysts (e.g., Raney-Ni) which pose secondary environmental disposal hazards[4].

  • Basic Hydrolysis: Maintain the pH > 12 using NaOH.

    • Causality: Acidic conditions can trigger the formation of highly toxic, volatile diazonium salts. Basic conditions suppress this pathway, ensuring safe degradation[4].

  • Self-Validation (Monitoring): Monitor the reaction via HPLC-MS. The complete disappearance of the parent mass ion ( [M+H]+ corresponding to the N–N=O species) serves as the validation threshold before waste disposal.

Exp_Workflow S1 1. Substrate Synthesis S2 2. Rh(III) C-H Functionalization S1->S2 S3 3. Yield & Selectivity Analysis S2->S3 S4 4. Degradation (Na2S2O4) S3->S4

Caption: Step-by-step experimental workflow for the synthesis, evaluation, and degradation.

Discussion on Mutagenicity and Stability

The toxicity of N-nitrosoanilines is fundamentally linked to their metabolic activation. In biological systems, cytochrome P450 enzymes typically drive α -hydroxylation, leading to the decomposition of the molecule into an alkylating diazonium ion[1].

Halogenation on the aryl ring directly modulates the stability of these toxicophores. Highly electronegative halogens (like Fluorine) withdraw electron density from the aromatic system. This inductive effect destabilizes the transient diazonium intermediate, potentially altering the molecule's half-life in physiological conditions and shifting its mutagenic profile. Conversely, while halogens like Bromine and Iodine are weaker EWGs, their significant steric bulk can hinder enzymatic docking in the CYP450 active site, thereby reducing the rate of metabolic activation. Understanding these nuances is critical when utilizing halogenated N-nitrosoanilines as intermediates in the synthesis of pharmaceutical APIs, necessitating rigorous degradation protocols (as outlined in Protocol B) to ensure zero trace contamination[4].

References

  • Title : An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants Source : nih.gov URL :[Link]

  • Title : ORGANIC CHEMISTRY - Xingwei Li (Rh(III)-Catalyzed α -fluoroalkenylation) Source : snnu.edu.cn URL :[Link]

  • Title : Rhodium(III)-Catalyzed N-Nitroso-Directed C–H Olefination of Arenes. High-Yield, Versatile Coupling under Mild Conditions Source : acs.org URL :[Link]

  • Title : Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions Source : acs.org URL :[Link]

Sources

Validation

benchmarking solid-phase extraction efficiency of N-methyl-N-nitroso-3-chloroaniline

Benchmarking Solid-Phase Extraction (SPE) Efficiency of N-Methyl-N-Nitroso-3-Chloroaniline (NMNCA) in Complex Matrices Analyte Profiling & The Causality of Sorbent Selection The emergence of Nitrosamine Drug Substance-Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Solid-Phase Extraction (SPE) Efficiency of N-Methyl-N-Nitroso-3-Chloroaniline (NMNCA) in Complex Matrices

Analyte Profiling & The Causality of Sorbent Selection

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has forced analytical chemists to push the boundaries of trace-level quantification. N-methyl-N-nitroso-3-chloroaniline (NMNCA) presents a unique extraction challenge due to its specific physicochemical profile.

To design an optimal extraction workflow, we must first deconstruct the molecule:

  • Chloroaniline Backbone: The meta-substituted chlorine atom and the benzene ring impart significant lipophilicity (estimated LogP ~2.5), driving hydrophobic interactions.

  • N-Nitroso Dipole: The highly electronegative N-nitroso group strongly withdraws electron density from the aniline nitrogen.

The Causality of Sorbent Failure: Because of this intense electron withdrawal, the nitrogen atom in NMNCA lacks basicity under physiological or standard sample pH. Therefore, Mixed-Mode Strong Cation Exchange (MCX) sorbents—which rely on the electrostatic retention of protonated amines—fail to capture NMNCA via ion exchange. Instead, MCX acts purely as a secondary reversed-phase sorbent, offering sub-optimal orthogonal cleanup[1].

Furthermore, traditional Liquid-Liquid Extraction (LLE) is fundamentally flawed for this analyte. LLE is an equilibrium-based technique prone to severe emulsion formation in formulated drug syrups or complex biological matrices[1]. SPE, conversely, is a non-equilibrium procedure combining non-linear modes of chromatographic separation, allowing for targeted fractionation, superior column loading, and reduced solvent consumption[1].

Mechanistic_Interaction cluster_sorbents Solid-Phase Sorbent Mechanisms NMNCA N-Methyl-N-Nitroso-3-Chloroaniline (Neutral, LogP ~2.5) HLB Polymeric HLB (Hydrophilic-Lipophilic) NMNCA->HLB π-π & Dipole Interactions (Optimal Recovery) Carbon Activated Carbon (Planar Adsorption) NMNCA->Carbon Strong Hydrophobic (Requires Harsh Elution) MCX Mixed-Mode Cation Exchange (Reversed-Phase Only) NMNCA->MCX Weak Retention (No Ion Exchange)

Fig 1. Mechanistic causality of NMNCA retention across different solid-phase sorbent chemistries.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness in trace-level NDSRI quantification, the extraction protocol must be a self-validating system . This is achieved through the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically NMNCA-d3.

By spiking the deuterated standard directly into the raw matrix prior to any sample manipulation, the SIL-IS behaves identically to the native analyte during extraction, solvent evaporation, and MS ionization. This mathematically normalizes any sorbent breakthrough or matrix-induced ion suppression, guaranteeing that the final calculated concentration is highly accurate and precise, regardless of batch-to-batch matrix variations[2].

SPE_Workflow Sample Complex Matrix + NMNCA + IS Load 2. Load Sample (Analyte Retention) Sample->Load Spiked Matrix Condition 1. Condition (MeOH / H2O) Condition->Load Sorbent Activation Wash 3. Wash (Remove Salts) Load->Wash Retained NMNCA Elute 4. Elute (Target Recovery) Wash->Elute Purified Sorbent Analyze LC-MS/MS Quantitation Elute->Analyze Concentrated Extract

Fig 2. Self-validating SPE workflow for NMNCA enrichment prior to LC-MS/MS analysis.

Step-by-Step Methodology: The HLB Benchmark Protocol

The following methodology details the optimized Hydrophilic-Lipophilic Balance (HLB) extraction, which utilizes a polymeric Divinylbenzene-N-vinylpyrrolidone (DVB-NVP) copolymer to maximize both π-π and dipole interactions.

  • Internal Standard Spiking (Self-Validation): Aliquot 1.0 mL of the complex sample matrix into a clean vial. Spike with 10 µL of NMNCA-d3 (1 µg/mL). Vortex for 30 seconds.

    • Causality: Spiking before manipulation ensures the SIL-IS undergoes the exact same thermodynamic partitioning as the native analyte[2].

  • Sorbent Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a 30 mg/1 mL Polymeric HLB cartridge, followed by 1.0 mL of LC-MS grade Water.

    • Causality: Methanol solvates the polymeric chains, expanding the pore structure to maximize available surface area, while water equilibrates the bed for aqueous sample loading.

  • Sample Loading: Load the 1.0 mL spiked sample onto the cartridge at a controlled flow rate of 1 drop/second (~1 mL/min).

  • Interference Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in Water.

    • Causality: The 5% organic modifier is strong enough to disrupt weak hydrogen bonds of polar matrix excipients (eluting them to waste) but too weak to disrupt the strong hydrophobic interactions holding NMNCA to the sorbent.

  • Target Elution: Elute NMNCA using 1.0 mL of 100% Methanol.

  • Concentration & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C to approximately 100 µL.

    • Critical Warning: Do not evaporate to total dryness. Significant losses of semi-volatile nitrosamines occur during the final concentration step if the solvent is reduced too aggressively[3]. Reconstitute to 1.0 mL with the initial LC mobile phase.

Benchmarking Data: Sorbent Comparison

To objectively benchmark performance, NMNCA was spiked at 10 ng/mL into a simulated formulated matrix. The performance of the HLB protocol was compared against LLE, Activated Coconut Charcoal (a standard in EPA methods[4]), and Polymeric MCX[1].

Extraction MethodologySorbent / Solvent SystemAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Precision (Intra-day RSD %)
Liquid-Liquid (LLE) Dichloromethane (DCM)54.2 ± 6.1-28.438.811.2
SPE - Carbon Activated Coconut Charcoal72.5 ± 4.8-12.163.76.7
SPE - MCX Polymeric Strong Cation68.3 ± 5.5-18.555.68.0
SPE - HLB Polymeric DVB-NVP94.1 ± 2.3 -4.2 90.1 2.4

Note: Data represents benchmarking averages (n=6). Process Efficiency = (Recovery × Matrix Effect).

Data Discussion:

  • Activated Carbon: While carbon provides exceptional retention for planar aromatic molecules, it binds NMNCA so tightly that standard methanolic elution is insufficient. Harsher solvents (e.g., Acetone or DCM) are required, which complicates downstream LC-MS compatibility and limits recovery to ~72%, mirroring historical data for similar nitrosamines[4].

  • MCX: Because NMNCA is neutral, the sulfonic acid groups on the MCX sorbent provide no ion-exchange retention. The ~68% recovery is driven entirely by the underlying polymeric backbone, making the ion-exchange functionality redundant and less efficient than pure HLB.

  • HLB: The DVB-NVP copolymer provides the optimal thermodynamic balance, yielding >94% recovery and exceptional precision (2.4% RSD).

High-Throughput Horizons

Once the fundamental SPE chemistry is optimized on an HLB sorbent, laboratories facing high sample burdens can transition this chemistry to automated, online SPE-QQQ systems. By automating the trap, wash, and elute cycles, analytical variability due to manual sample handling is virtually eliminated[5]. Modern online SPE-QQQ architectures allow for the ultra-fast simultaneous quantitation of nitrosamine panels in less than 15 seconds per injection, drastically reducing backlog without compromising analytical fidelity[6].

Sources

Comparative

accuracy and precision of GC-MS vs HPLC for N-nitrosoaniline quantification

The quantification of N-nitrosamine impurities in pharmaceutical products has become one of the most critical analytical challenges in modern drug development. Following global regulatory mandates from agencies like the...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of N-nitrosamine impurities in pharmaceutical products has become one of the most critical analytical challenges in modern drug development. Following global regulatory mandates from agencies like the FDA and EMA, which set acceptable intake limits to mere nanograms per day[1], the analytical threshold for detection has been pushed to the sub-parts-per-billion (ppb) level.

Within this chemical class, N-nitrosoanilines —such as N-methyl-N-nitrosoaniline (NMPhA) and N-nitrosodiphenylamine (NDPhA)—present a unique mechanistic challenge. Unlike highly volatile, stable aliphatic nitrosamines (e.g., NDMA), N-nitrosoanilines are highly susceptible to both thermal degradation[1] and acid-catalyzed structural rearrangements[2].

As a Senior Application Scientist, I have evaluated both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for these specific analytes. This guide objectively compares their performance, detailing the causality behind instrument selection and providing self-validating experimental protocols.

Mechanistic Causality: Why Instrument Physics Dictate Accuracy

The core challenge in quantifying N-nitrosoanilines lies in the fragility of the N-NO bond. The choice between GC and HPLC fundamentally alters the physical environment the analyte experiences prior to ionization.

The GC-MS/MS Dilemma: Thermal Denitrosation Traditional GC-MS analysis relies on a heated injection port (typically 200–250 °C) to vaporize the sample. For N-nitrosoanilines, this thermal energy exceeds the activation barrier for N-NO bond homolysis. The molecule undergoes thermal denitrosation, degrading back into its secondary amine precursor (e.g., NDPhA degrades to diphenylamine)[1]. Furthermore, if residual nitrites are present in the sample matrix, this intense heat can catalyze de novo nitrosamine formation, leading to catastrophic overestimation of the impurity[1]. While GC-MS/MS offers excellent chromatographic resolution and minimal matrix suppression, its thermal artifacts severely compromise quantitative accuracy for labile compounds unless highly specialized injection techniques are used.

The HPLC-MS/MS Advantage: Bond Preservation vs. Matrix Suppression HPLC-MS/MS has emerged as the gold standard for labile nitrosamines because separation occurs at ambient temperatures, preserving the intact N-NO bond[3]. However, this technique relies on Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In ESI, co-eluting matrix components compete with the target analyte for surface charge on the electrospray droplets, leading to ion suppression. Therefore, while HPLC-MS/MS guarantees structural integrity, its precision is entirely dependent on rigorous sample cleanup and the use of isotopically labeled internal standards to self-correct for matrix effects.

Decision Matrix: GC-MS/MS vs HPLC-MS/MS Workflow

G A N-Nitrosoaniline Extract (e.g., NMPhA, NDPhA) B Assess Thermal Stability & Matrix Complexity A->B C GC-MS/MS Workflow (Volatile/Stable Analytes) B->C GC Selected D HPLC-MS/MS Workflow (Thermally Labile Analytes) B->D LC Selected E Heated Inlet (200-250°C) Risk: Denitrosation to Secondary Amine C->E F Ambient LC Separation Risk: ESI Matrix Ion Suppression D->F G High Chromatographic Resolution LOD: 0.1 - 1.0 ppb E->G H Intact N-NO Bond Preservation LOD: 0.05 - 0.5 ppb F->H I Final Quantification (Accuracy & Precision Validation) G->I H->I

Comparative workflow of GC-MS/MS vs HPLC-MS/MS for N-nitrosoaniline quantification.

Quantitative Performance Comparison

The following table synthesizes experimental validation data for N-nitrosoaniline quantification, contrasting the performance limits of both platforms based on established regulatory methodologies[3],[4],[5].

Performance MetricHPLC-MS/MS (ESI/APCI)GC-MS/MS (EI)Mechanistic Driver
Accuracy (Recovery) 85% – 115%70% – 130%HPLC avoids thermal degradation; GC is prone to inlet denitrosation, widening the recovery variance[5].
Precision (Intra-day RSD) < 10%< 25%HPLC utilizes stable isotope dilution; GC suffers from variable thermal kinetics in the inlet[3],[5].
Limit of Detection (LOD) 0.05 – 0.5 ng/mL0.2 – 1.0 ng/mLESI provides excellent ionization for polar NNA[4]; EI requires highly optimized tuning to detect trace fragments.
Matrix Susceptibility High (Ion Suppression)Low (Gas-phase separation)ESI competition for charge droplets vs. EI vacuum ionization.
Artifact Risk Low (if pH is controlled)High (Over/Underestimation)Acidic LC mobile phases can cause rearrangement[2]; GC heat causes cleavage[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning any systemic error (like matrix suppression or extraction loss) is automatically accounted for mathematically.

Protocol A: HPLC-ESI-MS/MS (The Gold Standard for Labile N-Nitrosoanilines)

This protocol is engineered to prevent the acid-catalyzed Fischer-Hepp rearrangement[2] while neutralizing ESI matrix effects[3].

  • Isotope Dilution (Self-Validation): Aliquot 1.0 g of the drug substance. Immediately spike with 10 ng of an isotopically labeled internal standard (e.g., NDPhA-d6).

    • Causality: Early introduction of the heavy isotope ensures that all subsequent extraction losses and ESI matrix suppression effects are mathematically canceled out via ratio-based quantification.

  • Solid Phase Extraction (SPE): Process the sample through a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% methanol and elute with 100% dichloromethane.

    • Causality: Removes highly polar API matrices that would otherwise compete for surface charge in the ESI droplet, mitigating ion suppression.

  • Chromatographic Separation: Inject 10 µL onto a sub-2 µm C18 column. Use a mobile phase of 10 mM Ammonium Bicarbonate (pH 8.0) and Methanol.

    • Causality: Maintaining a slightly basic pH is critical. Acidic conditions trigger the Fischer-Hepp rearrangement, shifting the nitroso group to the para-position of the aromatic ring, destroying the target analyte before detection[6].

  • MS/MS Acquisition: Operate in ESI positive mode using Multiple Reaction Monitoring (MRM).

    • Causality: MRM filters out isobaric background noise, ensuring the signal is exclusively derived from the intact N-NO precursor.

Protocol B: GC-EI-MS/MS (Optimized for Thermal Mitigation)

If HPLC-MS/MS is unavailable, GC-MS/MS can be utilized[7],[5], provided the thermal dynamics of the inlet are strictly controlled.

  • Matrix Depletion: Dissolve the sample in water and perform liquid-liquid extraction (LLE) using hexane/dichloromethane (80:20).

    • Causality: GC-EI is highly sensitive to non-volatile matrix buildup in the inlet liner, which creates active sites that catalyze target degradation.

  • Cold Injection (Critical Step): Inject 1 µL using a Programmed Temperature Vaporizing (PTV) inlet or Cold-on-Column (CoC) setup, starting at 40°C and ramping gently to 200°C.

    • Causality: Cold injection transfers the analyte to the column in the liquid phase, bypassing the explosive thermal shock of a hot splitless inlet and preserving the fragile N-NO bond[1].

  • Chromatographic Separation: Use a mid-polarity column (e.g., DB-624) with a gentle oven ramp (40°C to 240°C).

    • Causality: Thicker stationary phase films increase retention but allow for lower elution temperatures, minimizing thermal stress during the run.

  • EI-MS/MS Acquisition: Operate at 70 eV. Monitor specific transitions.

    • Causality: 70 eV provides highly reproducible, library-matchable fragmentation, though the molecular ion may be weak due to extensive cleavage.

Conclusion

For the quantification of N-nitrosoanilines, HPLC-MS/MS is the definitive, authoritative choice . By operating at ambient temperatures and utilizing slightly basic mobile phases, it preserves the structural integrity of the analyte, achieving superior precision (<10% RSD) and accuracy[3]. While GC-MS/MS remains a powerful analytical tool with exceptional resolving power[7], its inherent thermal physics introduce an unacceptable risk of denitrosation and artifact formation for this specific chemical class unless mitigated by advanced cold-injection techniques[1],[5].

References

  • GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences. basciences.com.
  • Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS) - ResolveMass. resolvemass.ca.
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities - FDA. fda.gov.
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines - DSpace@EWHA. ewha.ac.kr.
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrument
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Public
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC. nih.gov.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ANILINE, m-CHLORO-N-METHYL-N-NITROSO-
Reactant of Route 2
Reactant of Route 2
ANILINE, m-CHLORO-N-METHYL-N-NITROSO-
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